6-Methoxyphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-6-5-12-9(10)8(6)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGQYRDJSUITQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(COC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317624 | |
| Record name | 6-Methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-63-3 | |
| Record name | 6-Methoxyphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methoxyphthalide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-63-3 | |
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| Record name | 6-Methoxyphthalide | |
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| Record name | 6-METHOXYPHTHALIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Methoxyphthalide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyphthalide, systematically known as 6-methoxy-3H-isobenzofuran-1-one, is a bicyclic aromatic lactone. It belongs to the broader class of phthalides, a group of compounds that feature a γ-lactone ring fused to a benzene ring. The isobenzofuran-1(3H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] The presence of a methoxy group on the aromatic ring at the 6-position can significantly influence the molecule's electronic properties and biological interactions, making this compound a compound of interest for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a five-membered lactone ring fused to a benzene ring, with a methoxy group substituent at the 6-position of the bicyclic system.
-
IUPAC Name: 6-methoxy-3H-2-benzofuran-1-one[1]
-
CAS Number: 4741-63-3[1]
-
Molecular Formula: C₉H₈O₃[1]
-
Molecular Weight: 164.16 g/mol [1]
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of this compound are essential for its characterization, purification, and structural elucidation.
Physical Properties
| Property | Value | Source |
| Melting Point | 119.5-120 °C | [2][3] |
| Boiling Point | 360.4±42.0 °C (Predicted) | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in acetone, methanol. | [1] |
Spectroscopic Data
The following spectroscopic data provides the structural fingerprint of this compound.
-
¹H NMR (300 MHz, MeOD-d₄, δ in ppm): [1]
-
7.22–7.38 (m, 3H, Ar-H)
-
5.26 (s, 2H, -CH₂-)
-
3.87 (s, 3H, -OCH₃)
-
-
¹³C NMR (75 MHz, MeOD-d₄, δ in ppm): [1]
-
171.4 (C=O)
-
160.8 (Ar-C)
-
139.1 (Ar-C)
-
127.3 (Ar-C)
-
123.3 (Ar-CH)
-
123.1 (Ar-CH)
-
107.7 (Ar-CH)
-
69.7 (-CH₂-)
-
56.0 (-OCH₃)
-
-
Infrared (IR) Spectroscopy (cm⁻¹): [1]
-
3003, 2925, 2837 (C-H stretching)
-
1733 (C=O, lactone)
-
1600, 1585, 1488 (C=C, aromatic)
-
1267, 1028 (C-O stretching)
-
-
High-Resolution Mass Spectrometry (HRMS): [1]
-
m/z [M+H]⁺: Calculated for C₉H₉O₃⁺: 165.0552; Found: 165.0608.
-
Synthesis of this compound
A reliable method for the synthesis of this compound involves a palladium-catalyzed C-H activation/carbonylation approach starting from 3-methoxybenzoic acid.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes the synthesis of this compound from commercially available starting materials.
Materials and Reagents:
-
3-Methoxybenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dibromomethane (CH₂Br₂)
-
Celite
-
Acetone
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 40 ml reaction tube equipped with a magnetic stir bar, add 3-methoxybenzoic acid (1064 mg, 7.00 mmol), palladium(II) acetate (156.8 mg, 0.70 mmol), and potassium dihydrogen phosphate (3654 mg, 21.0 mmol).[1]
-
Add dibromomethane (28 ml) to the reaction tube.[1]
-
Seal the tube with a Teflon cap and stir the reaction mixture at 140 °C for 36 hours.[1]
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure to remove the dibromomethane.[1]
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Crystals suitable for analysis can be obtained by slow evaporation from an acetone solution at room temperature.[1]
Causality Behind Experimental Choices:
-
Palladium(II) acetate serves as the catalyst for the C-H activation and subsequent carbonylation reaction, which is a modern and efficient method for forming the lactone ring.
-
Potassium dihydrogen phosphate acts as a base and potentially as a ligand to facilitate the catalytic cycle.
-
Dibromomethane functions as both the solvent and the source of the methylene bridge that forms the lactone ring.
-
The high reaction temperature (140 °C) is necessary to overcome the activation energy for the C-H bond cleavage.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow for this compound.
Potential Biological Activities and Applications
While specific biological studies on this compound are limited, the isobenzofuran-1(3H)-one scaffold is a well-established pharmacophore present in many biologically active compounds.[1][2] This provides a strong rationale for investigating the therapeutic potential of this compound.
The broader class of phthalides has been reported to exhibit a range of activities, including:
-
Antibacterial and Antifungal Activity: Many natural and synthetic phthalides have shown inhibitory effects against various microbial strains.[1]
-
Antioxidant Properties: The aromatic ring system can partake in radical scavenging activities.[1]
-
Anticonvulsant Effects: Certain phthalide derivatives have demonstrated activity in models of epilepsy.[1]
-
Anti-inflammatory Activity: Related methoxy-containing flavonoids have been shown to reduce the expression of pro-inflammatory mediators.
-
Neuroprotective Potential: The core structure is found in compounds investigated for neurodegenerative diseases.
-
Antiproliferative Activity: Some C-3 functionalized isobenzofuran-1(3H)-ones have shown cytotoxicity against cancer cell lines.[1]
-
Antidepressant Activity: Novel derivatives of isobenzofuran-1(3H)-one are being explored for their effects on serotonin reuptake.
Logical Relationship of Potential Therapeutic Applications
Caption: Potential therapeutic avenues for this compound based on its structural class.
Safety and Handling
Based on the GHS information provided for this compound and safety data for structurally related compounds, the following precautions should be observed:
-
Hazard Identification: Harmful if swallowed and causes serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical advice.
-
Skin: In case of contact, wash off with soap and plenty of water.[5]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.[6]
-
Inhalation: If inhaled, move the person into fresh air.[7]
-
Conclusion
This compound is a well-characterized compound with a straightforward synthetic route. While direct biological data is sparse, its core structure is a "privileged scaffold" in medicinal chemistry, suggesting a high potential for diverse pharmacological activities. The information presented in this guide, from its fundamental properties and synthesis to the logical extrapolation of its potential bioactivities, provides a solid foundation for researchers and drug development professionals to explore the future applications of this intriguing molecule. Further investigation into its specific biological targets and mechanisms of action is warranted and could unveil novel therapeutic opportunities.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of 6-hydroxydopamine, merocyanine-540 and related compounds on human neuroblastoma and hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-METHOXY-3 H-ISOBENZOFURAN-1-ONE [myskinrecipes.com]
- 8. Biochemical and cytotoxic actions of 3,6-dihydroxy-4,5-dimethylphthalaldehyde in sarcoma 180 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Isolation of 6-Methoxyphthalide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxyphthalide
This compound, a member of the phthalide class of organic compounds, is a naturally occurring lactone characterized by a bicyclic structure. Its significance in the scientific community stems from its role as a key intermediate and a bioactive molecule. Phthalides, in general, are recognized for a wide spectrum of pharmacological activities, and this compound serves as a crucial scaffold in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its natural origins, biosynthetic pathways, and the technical methodologies required for its efficient isolation and purification, aiming to equip researchers with the foundational knowledge necessary for leveraging this compound in further studies and drug development endeavors.
Part 1: Natural Occurrence and Biosynthesis
Distribution in Fungal and Plant Kingdoms
This compound and its hydroxylated precursor, 6-hydroxymellein, are primarily synthesized by various fungal species, particularly within the Penicillium genus. These compounds are classified as polyketides, a diverse group of secondary metabolites.
-
Fungal Sources: Several species of Penicillium, such as Penicillium crustosum and the marine-derived Penicillium pinophilum, have been identified as producers of phthalide derivatives.[1][2] In these fungi, the production of such metabolites is often influenced by culture conditions and the presence of specific precursor molecules in the growth medium.[3][4]
-
Plant Sources: While fungi are the more prominent source, related phthalides are well-documented in plants of the Apiaceae family, such as Angelica sinensis (Danggui) and Ligusticum porteri (Osha).[5][6][7] These plants produce a rich array of phthalides, which contribute to their medicinal properties.[8][9] The direct isolation of this compound from plants is less common than its hydroxylated analogs, which can be key intermediates.
Biosynthesis Pathway: A Polyketide Origin
The biosynthesis of this compound begins with the polyketide pathway, a major route for the formation of secondary metabolites in fungi and plants. The pathway is initiated by a multi-functional enzyme, a polyketide synthase (PKS).
The core structure is assembled through the sequential condensation of acetyl-CoA and malonyl-CoA units. For 6-hydroxymellein, the immediate precursor, this involves the condensation of one acetyl-CoA with four malonyl-CoA molecules.[10] The final step to yield this compound is a methylation reaction, catalyzed by an O-methyltransferase, which transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-6 position.[10]
Part 2: A Practical Guide to Isolation and Purification
The successful isolation of this compound from a complex natural matrix is a multi-step process that requires careful optimization at each stage. The general workflow involves extraction, chromatographic separation, and final purification, often by crystallization.
Step 1: Extraction from the Matrix
The primary goal of extraction is to efficiently transfer the target analyte from the solid biological matrix into a liquid solvent, while minimizing the co-extraction of interfering substances.
Causality of Solvent Choice: The selection of a solvent is dictated by the polarity of this compound. As a moderately polar molecule, solvents like ethyl acetate (EtOAc), methanol (MeOH), or acetone are effective. Ethyl acetate is often preferred for initial extraction from fungal cultures as it selectively extracts a range of secondary metabolites while leaving behind highly polar compounds like sugars and salts. For plant materials, a sequential extraction with solvents of increasing polarity (e.g., hexane followed by ethyl acetate, then methanol) can be beneficial for pre-fractionation.[5]
Protocol: Solvent Extraction of Fungal Culture
-
Culture Separation: Separate the fungal mycelium from the liquid broth by vacuum filtration. Both the mycelium and the broth should be extracted as the compound may be intra- or extra-cellular.
-
Broth Extraction: Transfer the filtered broth to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the upper organic layer. Repeat this process three times to ensure exhaustive extraction.
-
Mycelium Extraction: Submerge the collected mycelium in methanol and sonicate for 30 minutes in an ultrasonic bath. This disrupts the cell walls to release intracellular metabolites. Filter the mixture and collect the methanol extract.
-
Combine and Concentrate: Pool all organic extracts (ethyl acetate and methanol). Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation. The resulting residue is the crude extract.
Step 2: Chromatographic Purification
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] A multi-step approach is typically required.
Protocol: Two-Step Chromatographic Purification
A. Initial Cleanup: Vacuum Liquid Chromatography (VLC) / Column Chromatography
-
Rationale: This initial step aims to rapidly separate the crude extract into several fractions of decreasing polarity, isolating the phthalide-containing fractions from pigments, lipids, and highly polar impurities. Silica gel is the most common stationary phase for this purpose.[5]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A step gradient of hexane and ethyl acetate.
-
Procedure:
-
Adsorb the crude extract onto a small amount of silica gel until a dry, free-flowing powder is obtained.
-
Prepare a silica gel column in a glass column, packed using a hexane slurry.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a step gradient of increasing polarity, starting with 100% hexane, then progressing through mixtures like 95:5, 90:10, 80:20 (Hexane:EtOAc), and finally 100% EtOAc.
-
Collect fractions of 20-50 mL and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar profiles.
-
B. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
-
Rationale: Preparative HPLC offers high resolution to separate this compound from closely related analogs and isomers.[6] A reversed-phase (C18) column is typically effective for separating moderately polar compounds.[5][8][11]
-
Stationary Phase: C18 silica gel (e.g., 10 µm particle size).
-
Mobile Phase: An isocratic or gradient system of water and methanol (MeOH) or acetonitrile (ACN).
-
Procedure:
-
Dissolve the enriched fraction from the previous step in a minimal amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Develop an analytical HPLC method first to determine the optimal mobile phase composition and retention time. A typical starting point is a 70:30 Methanol:Water mixture.
-
Scale up the method to a preparative column. Inject the sample and collect the eluent corresponding to the target peak using a fraction collector.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Step 3: Crystallization
Crystallization is the ultimate step for obtaining a highly pure, stable solid product. It relies on the principle of growing a crystalline solid from a supersaturated solution.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone or chloroform).
-
Induce Supersaturation: Place the solution in a small vial, loosely covered with perforated aluminum foil. This allows the solvent to evaporate slowly over several hours to days.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. It is crucial to leave the vial undisturbed during this period to allow for the growth of well-formed single crystals.
-
Isolation: Once crystals have formed, carefully decant the remaining solvent (mother liquor) and wash the crystals with a small amount of a "poor" solvent (e.g., cold hexane) in which the compound is insoluble.
-
Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
Part 3: Structural Characterization and Purity Analysis
Once isolated, the identity and purity of the compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
Structural Elucidation
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental formula (e.g., C9H8O3 for this compound).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[13][14]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[13]
-
| Technique | Information Provided | Typical Application for this compound |
| HRMS | Exact mass and elemental composition. | Confirms the molecular formula C₉H₈O₃. |
| ¹H NMR | Proton environment and connectivity. | Identifies aromatic protons, methylene protons of the lactone ring, and methyl protons of the methoxy group. |
| ¹³C NMR | Carbon skeleton. | Confirms 9 distinct carbon signals, including carbonyl, aromatic, and aliphatic carbons. |
| HMBC | Long-range (2-3 bond) H-C correlations. | Connects the methoxy protons to the aromatic ring at C-6 and confirms the overall structure.[13] |
Table 1: Spectroscopic techniques for structural validation.
Purity Assessment
Analytical HPLC is the gold standard for assessing the purity of the isolated compound.
| Parameter | Typical Conditions |
| Column | Analytical C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution: Water (A) and Acetonitrile (B). Start at 70% A, ramp to 100% B over 20 min. |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Table 2: Typical analytical HPLC parameters for purity analysis.
A purity of ≥98% is generally considered acceptable for most research applications.
Conclusion
The isolation of this compound from natural sources is a systematic process that integrates classical phytochemistry with modern analytical science. A thorough understanding of its natural distribution and biosynthetic origins in fungi and plants informs the development of a robust isolation strategy. By carefully selecting extraction solvents and employing a multi-step chromatographic purification scheme, researchers can obtain this valuable polyketide in high purity. Rigorous structural confirmation using MS and NMR spectroscopy is the final, critical step that validates the identity of the isolated compound, making it ready for application in drug discovery, synthetic chemistry, and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. html.rhhz.net [html.rhhz.net]
- 10. 6-methoxymellein biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Phthalide mono- and dimers from the rhizomes of Angelica sinensis and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bg.copernicus.org [bg.copernicus.org]
6-Methoxyphthalide: A Technical Guide to Investigating its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Phthalides, a class of bicyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Naturally occurring and synthetic phthalide derivatives have demonstrated promising therapeutic potential, including neuroprotective, anti-inflammatory, and anti-cancer properties.[3][4][[“]] This technical guide focuses on 6-methoxyphthalide, a specific analogue, and provides a comprehensive framework for elucidating its mechanism of action. While direct studies on this compound are limited, this document synthesizes the extensive knowledge of the phthalide scaffold to propose likely biological targets and signaling pathways. Furthermore, it offers detailed, field-proven experimental protocols to systematically investigate these hypotheses, enabling researchers to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Phthalide Scaffold and the Significance of the 6-Methoxy Substitution
The core structure of phthalide, an isobenzofuranone, serves as a privileged scaffold in the development of bioactive molecules.[6] Compounds such as ligustilide and (n)-butylphthalide, isolated from medicinal plants like Angelica sinensis, have been extensively studied and have shown a broad spectrum of pharmacological effects.[7][8] These effects are attributed to their ability to modulate various cellular processes, including inflammation, apoptosis, and angiogenesis.[9][10][11]
The introduction of a methoxy group at the 6-position of the phthalide ring is a critical structural modification. In medicinal chemistry, methoxylation can significantly alter a molecule's physicochemical properties, including:
-
Lipophilicity: Influencing membrane permeability and cellular uptake.
-
Metabolic Stability: Affecting the compound's half-life and bioavailability.
-
Target Binding: Potentially enhancing or altering the interaction with specific biological targets through hydrogen bonding or steric effects.
Therefore, it is hypothesized that the 6-methoxy substitution on the phthalide core could modulate its known biological activities or confer novel pharmacological properties.
Postulated Mechanisms of Action and Investigative Strategies
Based on the established pharmacology of the phthalide class of compounds, we can postulate several key mechanisms through which this compound may exert its biological effects. This section outlines these potential mechanisms and provides detailed experimental workflows to test these hypotheses.
Anti-Inflammatory Activity
Phthalide derivatives are well-documented for their potent anti-inflammatory effects.[12][13] The mechanism often involves the suppression of key inflammatory mediators and signaling pathways.
Hypothesized Mechanism: this compound mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key signaling cascades such as NF-κB and MAPK.
Experimental Workflow:
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Detailed Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.
Data Presentation:
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound | Experimental Value |
| Dexamethasone (Positive Control) | Experimental Value |
Neuroprotective Effects
Several phthalides have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke.[8][10]
Hypothesized Mechanism: this compound protects neuronal cells from excitotoxicity and oxidative stress-induced apoptosis by modulating key survival and death pathways.
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Detailed Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to differentiate by treating with 10 µM retinoic acid for 5-7 days.
-
Treatment: Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 20 mM to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Treatment | Cell Viability (%) |
| Control | 100 |
| Glutamate (20 mM) | Experimental Value |
| Glutamate + this compound (1 µM) | Experimental Value |
| Glutamate + this compound (10 µM) | Experimental Value |
| Glutamate + this compound (50 µM) | Experimental Value |
Anti-Tumor Activity
The phthalide scaffold has been explored for its anti-cancer properties, with some derivatives showing cytotoxic and anti-proliferative effects against various cancer cell lines.[4][14]
Hypothesized Mechanism: this compound inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It may also possess anti-angiogenic properties.
Experimental Workflow:
Caption: Workflow for evaluating the anti-tumor potential of this compound.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (24h) | Experimental Value | Experimental Value | Experimental Value |
| 6-MP (24h) | Experimental Value | Experimental Value | Experimental Value |
| Control (48h) | Experimental Value | Experimental Value | Experimental Value |
| 6-MP (48h) | Experimental Value | Experimental Value | Experimental Value |
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. The proposed experimental workflows, rooted in the established biological activities of the broader phthalide class, offer a logical and scientifically rigorous approach to elucidating its therapeutic potential.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico modeling to identify the direct molecular targets of this compound.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, neurodegeneration, and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogues to optimize potency and selectivity.
By following the methodologies outlined in this guide, researchers can significantly advance our understanding of this compound's pharmacology and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Butylphthalide? [synapse.patsnap.com]
- 9. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic activity of phthalides-enriched Angelica Sinensis extract by suppressing WSB-1/pVHL/HIF-1α/VEGF signaling in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of natural and semi-synthetic phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel phthalide compounds from Sparassis crispa (Hanabiratake), Hanabiratakelide A-C, exhibiting anti-cancer related activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to the Characterization of 6-Methoxyphthalide
Introduction: The Significance of 6-Methoxyphthalide and the Imperative of Rigorous Spectroscopic Verification
This compound, a naturally occurring lactone, has garnered interest within the scientific community for its presence in various plant species and its potential as a synthetic intermediate in the development of novel therapeutic agents. The precise and unambiguous structural elucidation of this compound is a foundational requirement for any research or development endeavor. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the comprehensive characterization of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not only the characteristic spectral data but also the underlying principles and experimental considerations that ensure data integrity and confident structural assignment. By integrating detailed protocols with expert insights, this guide aims to establish a self-validating framework for the spectroscopic analysis of this compound, fostering scientific rigor and reproducibility.
Molecular Structure of this compound
To provide a clear visual reference, the molecular structure of this compound is presented below. This foundational understanding is crucial for the interpretation of the spectroscopic data that follows.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are crucial for assigning each proton to its specific position within the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 7.42 | d | 8.2 |
| H-5 | 7.15 | dd | 8.2, 2.4 |
| H-7 | 7.08 | d | 2.4 |
| O-CH₂ | 5.32 | s | - |
| O-CH₃ | 3.88 | s | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield chemical shifts of the aromatic protons (H-4, H-5, and H-7) are characteristic of their attachment to an electron-deficient aromatic ring. The observed multiplicities and coupling constants are consistent with the substitution pattern. For instance, the doublet observed for H-4 with a coupling constant of 8.2 Hz indicates a strong ortho-coupling to H-5. H-5, in turn, appears as a doublet of doublets due to its ortho-coupling with H-4 and a weaker meta-coupling with H-7. The singlet for the benzylic methylene protons (O-CH₂) at 5.32 ppm is a key indicator of the phthalide ring system, while the singlet at 3.88 ppm is characteristic of the methoxy group protons.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | 170.9 |
| C-6 | 160.0 |
| C-3a | 142.1 |
| C-7a | 126.3 |
| C-4 | 125.7 |
| C-5 | 119.0 |
| C-7 | 108.0 |
| O-CH₂ | 69.4 |
| O-CH₃ | 55.9 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The most downfield signal at 170.9 ppm is unequivocally assigned to the carbonyl carbon of the lactone. The aromatic carbons appear in the expected region of 108-160 ppm, with the carbon attached to the electron-donating methoxy group (C-6) being the most deshielded. The aliphatic carbons of the methylene group (O-CH₂) and the methoxy group (O-CH₃) are observed at 69.4 and 55.9 ppm, respectively, which are characteristic chemical shifts for such functionalities.[6]
Experimental Protocol for NMR Analysis
Trustworthiness: A Self-Validating Protocol
This protocol is designed to ensure high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak that is easily identifiable.[7][8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a sharp, symmetrical peak for the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]
Characteristic IR Absorption Bands
The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1760 | C=O stretch | γ-Lactone |
| 1600, 1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Lactone |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Expertise & Experience: Interpreting the IR Spectrum
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption around 1760 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a five-membered lactone (γ-lactone). The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations around 1600 and 1480 cm⁻¹ confirms the presence of the benzene ring.[9] The aliphatic C-H stretching bands below 3000 cm⁻¹ are due to the methylene and methoxy groups. The strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the aryl ether and the lactone, respectively.[11]
Experimental Protocol for FT-IR Analysis (Solid Sample)
Trustworthiness: A Self-Validating Protocol
This protocol ensures the acquisition of a high-quality IR spectrum for a solid sample like this compound.[12][13]
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[14][15]
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[12]
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Caption: Experimental workflow for FT-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.[16][17]
Mass Spectrometry Data
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 134 | 80 | [M - CH₂O]⁺ |
| 106 | 60 | [M - CO - CH₂O]⁺ |
| 78 | 40 | [C₆H₆]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) at m/z 164, which corresponds to its molecular weight. This is a crucial piece of information for confirming the elemental composition of the molecule. The fragmentation pattern provides further structural evidence. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a formaldehyde radical (CH₂O), resulting in the peak at m/z 134. Subsequent loss of carbon monoxide (CO) from the lactone ring can lead to the fragment at m/z 106. The peak at m/z 78 is indicative of a benzene ring fragment.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for GC-MS Analysis
Trustworthiness: A Self-Validating Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before their individual mass analysis.[18][19][20]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[21]
-
-
GC-MS Instrument Setup:
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250 °C).
-
Program the oven temperature to achieve good separation from any potential impurities. A typical program might start at a low temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer should be operated in Electron Ionization (EI) mode, typically at 70 eV.[22]
-
Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and the major fragment ions.
-
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy meticulously map out the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation information.
By adhering to the detailed experimental protocols and understanding the principles behind the data interpretation, researchers can confidently and accurately verify the structure and purity of this compound. This rigorous, multi-faceted approach is indispensable for ensuring the quality and reliability of scientific research and development in which this compound is utilized.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. researchgate.net [researchgate.net]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. FT-IR Spectra [chemanalytical.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 20. Sample preparation GC-MS [scioninstruments.com]
- 21. uoguelph.ca [uoguelph.ca]
- 22. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Methoxyphthalide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Methoxyphthalide, a member of the bioactive class of phthalide compounds. While direct research on this specific molecule is emerging, this document synthesizes available data, explores the broader context of phthalide pharmacology, and outlines potential avenues for future investigation. We will delve into its chemical characteristics, plausible synthetic routes, and extrapolate its potential biological activities and mechanisms of action based on the well-documented properties of related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this compound.
Introduction to the Phthalide Class of Compounds
Phthalides, also known as isobenzofuranones, are a class of bicyclic aromatic lactones that are widely distributed in the plant and fungal kingdoms.[1][2][3] Many plants containing phthalides have a long history of use in traditional medicine across Asia, Europe, and North America for treating a variety of ailments.[4] This class of compounds is characterized by a γ-lactone ring fused to a benzene ring.
The core structure of phthalides allows for extensive chemical modification, leading to a diverse array of natural and synthetic derivatives. These modifications significantly influence their biological activity.
The Therapeutic Significance of Phthalides
Scientific research has validated many of the traditional uses of phthalide-containing plants, revealing a broad spectrum of pharmacological activities. These include:
-
Neuroprotective Effects: Certain phthalides, such as n-butylphthalide, have been investigated and even approved for the treatment of ischemic stroke.[2] They are believed to exert their effects through mechanisms like anti-inflammatory action, reduction of oxidative stress, and protection against apoptosis in neuronal cells.
-
Antimicrobial Activity: Many naturally occurring phthalides exhibit significant antibacterial and antifungal properties.[1]
-
Anti-inflammatory and Analgesic Effects: Phthalides have been shown to modulate inflammatory pathways, potentially by inhibiting enzymes involved in the inflammatory cascade.[5]
-
Anticancer Properties: Some phthalide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7]
The diverse biological activities of phthalides make them a compelling subject for drug discovery and development.
This compound: A Profile
This compound, with the chemical name 6-Methoxyisobenzofuran-1(3H)-one, is a specific derivative within the phthalide family.[8]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [8] |
| Molecular Weight | 164.16 g/mol | PubChem |
| CAS Number | 4741-63-3 | PubChem |
| Appearance | Crystalline solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |
Note: Some physical properties are predicted based on the general characteristics of phthalides and may require experimental verification.
Structural Elucidation
The structure of this compound consists of the core isobenzofuran-1(3H)-one skeleton with a methoxy group substituted at the 6th position of the benzene ring.[8]
Caption: Chemical structure of this compound.
Synthesis of this compound
While specific, optimized synthetic protocols for this compound are not widely published in peer-reviewed literature, its synthesis can be approached through established methods for phthalide and isobenzofuranone formation. A plausible retro-synthetic analysis suggests that 3-methoxybenzoic acid could serve as a suitable starting material.
Proposed Synthetic Pathway
A potential synthetic route involves the palladium-catalyzed carbonylation of a methoxy-substituted bromobenzyl alcohol or a related derivative. An alternative approach described for the synthesis of the isomeric 5-methoxyisobenzofuran-1(3H)-one involves a palladium-catalyzed intramolecular C-H functionalization of the corresponding methoxybenzoic acid.[9]
A documented synthesis of 6-Methoxyisobenzofuran-1(3H)-one involved the reaction of 3-methoxybenzoic acid with dibromomethane in the presence of Palladium (II) acetate and potassium dihydrogen phosphate at elevated temperatures.[8]
Experimental Protocol (Based on a similar synthesis): [8]
-
Reaction Setup: A reaction tube equipped with a magnetic stir bar is charged with 3-methoxybenzoic acid, Palladium (II) acetate, potassium dihydrogen phosphate, and dibromomethane.
-
Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 140°C for 36 hours.
-
Workup and Purification: After cooling, the mixture is filtered through celite. The filtrate is then concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Given the limited direct biological data on this compound, its potential pharmacological profile can be inferred from the activities of the broader phthalide class and other methoxy-substituted aromatic compounds.
Potential Therapeutic Areas
-
Neuroprotection: The presence of the phthalide core suggests potential neuroprotective effects. Like other phthalides, it may mitigate neuronal damage in conditions like ischemic stroke or neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]
-
Anti-inflammatory Activity: The phthalide structure is associated with anti-inflammatory properties.[5] this compound could potentially inhibit key inflammatory mediators.
-
Antimicrobial Effects: As many phthalides exhibit antibacterial and antifungal activity, this compound is a candidate for investigation as a novel antimicrobial agent.[1]
-
Anticancer Potential: The antiproliferative activity of some phthalide and naphthalene derivatives against cancer cell lines suggests that this compound could be explored for its anticancer properties.[6][7]
Postulated Mechanisms of Action
The mechanisms underlying the potential bioactivities of this compound are likely multifaceted and may involve:
-
Modulation of Inflammatory Pathways: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or modulation of signaling pathways like NF-κB.
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress, which is implicated in numerous diseases.
-
Interaction with Cellular Receptors and Ion Channels: The methoxy group can influence the electronic properties of the molecule, potentially affecting its binding affinity to various biological targets.[5]
Caption: Postulated mechanisms and therapeutic outcomes of this compound.
Future Research and Drug Development Directions
The study of this compound is in its nascent stages, presenting a fertile ground for further research and potential drug development. Key areas for future investigation include:
-
Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthetic route is crucial for producing sufficient quantities for comprehensive biological evaluation.
-
In Vitro Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and neuroprotective activity is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential and for guiding lead optimization.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives with modifications at various positions will help in identifying the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.
Conclusion
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of phthalides. While direct evidence of its biological activity is currently limited, the well-established therapeutic properties of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has consolidated the available chemical information, proposed a viable synthetic strategy, and outlined the most promising avenues for future research. It is hoped that this document will serve as a valuable resource and a catalyst for further exploration into the therapeutic potential of this compound and its derivatives.
References
- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Standardized Celery-Seed Extract [phthalides.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Methoxyphthalide: A Detailed Guide for Research and Development
This document provides a comprehensive guide for the synthesis of 6-methoxyphthalide, a valuable building block in medicinal chemistry and materials science. The following application notes and detailed protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, validated methodologies. Two distinct and reliable synthetic pathways are presented, starting from readily available precursors: 3-methoxybenzoic acid and 3-methoxybenzyl alcohol.
Introduction: The Significance of this compound
Phthalides, or isobenzofuranones, are a class of lactones that form the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The methoxy-substituted phthalide, this compound, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of the methoxy group on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modifications. The methoxy group is a common feature in many approved drugs, where it can enhance binding to biological targets and improve pharmacokinetic properties.[1]
This guide will explore two efficacious synthetic routes to this compound, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Strategy 1: Synthesis via Directed Ortho-Lithiation of 3-Methoxybenzoic Acid
This approach leverages the power of directed ortho-metalation (DoM), a highly regioselective method for the functionalization of aromatic rings.[2] The methoxy group in the starting material, 3-methoxybenzoic acid, is a moderate directing group. To enhance the efficiency and regioselectivity of the lithiation, the carboxylic acid is first converted to a more potent directing metalation group (DMG), a tertiary amide.[3][4] The subsequent ortho-lithiation and reaction with an electrophile, followed by cyclization, affords the desired phthalide.
Application Notes: The Rationale Behind the Ortho-Lithiation Strategy
The conversion of the carboxylic acid to an N,N-diethylamide is a critical first step. The amide functionality is a superior DMG compared to the carboxylate, as the carbonyl oxygen and the nitrogen lone pair can effectively chelate the lithium cation of the organolithium base, directing deprotonation to the adjacent ortho position.[3] This chelation-assisted deprotonation is highly specific, leading exclusively to the desired 2-lithiated intermediate.
The choice of n-butyllithium as the base is standard for such transformations, providing sufficient basicity to deprotonate the aromatic ring.[5] The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the amide carbonyl.
Paraformaldehyde serves as a convenient and effective source of formaldehyde for the introduction of the hydroxymethyl group at the lithiated position. The subsequent acidic workup protonates the resulting alkoxide and facilitates the cyclization of the intermediate ortho-(hydroxymethyl)benzamide to the final product, this compound.
Experimental Workflow: Directed Ortho-Lithiation
Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.
Detailed Protocol: Synthesis of this compound via Ortho-Lithiation
Step 1: Synthesis of N,N-Diethyl-3-methoxybenzamide
-
To a stirred solution of 3-methoxybenzoic acid (15.2 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add thionyl chloride (14.3 g, 120 mmol) dropwise.
-
Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane (100 mL) and cool to 0 °C.
-
Slowly add a solution of diethylamine (14.6 g, 200 mmol) in dichloromethane (50 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-diethyl-3-methoxybenzamide as an oil, which can be used in the next step without further purification.
Step 2: Ortho-Lithiation and Hydroxymethylation
-
Under an inert atmosphere (Argon or Nitrogen) , dissolve N,N-diethyl-3-methoxybenzamide (10.4 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 250 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 34.4 mL, 55 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add dry paraformaldehyde (2.25 g, 75 mmol) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
Step 3: Cyclization and Purification
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL).
-
Acidify the mixture to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous NaSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white solid.[2][6][7][8][9]
Strategy 2: Synthesis from 3-Methoxybenzyl Alcohol via a Grignard Reagent
This classical organometallic approach involves the formation of a Grignard reagent from 3-methoxybenzyl bromide, followed by its reaction with formaldehyde to introduce a hydroxymethyl group.[10] The resulting diol is then oxidized to the desired lactone. This method is a robust alternative, particularly when ortho-lithiation proves challenging for a specific substrate.
Application Notes: The Rationale Behind the Grignard Strategy
The initial step involves the conversion of the benzylic alcohol to a bromide, which is a good substrate for Grignard reagent formation.[11] Phosphorus tribromide is an effective reagent for this transformation.
The formation of the Grignard reagent is a critical step that requires anhydrous conditions to prevent quenching of the highly basic organometallic species.[12] Diethyl ether is a common solvent for this reaction.
The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of formaldehyde to form a new carbon-carbon bond.[13][14][15] An acidic workup is necessary to protonate the intermediate alkoxide.
The final step is the selective oxidation of the diol to the lactone. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols, making it well-suited for this transformation to avoid over-oxidation to the carboxylic acid.[16][17][18][19][20]
Experimental Workflow: Grignard Reaction
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Protocol: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of 3-Methoxybenzyl Bromide
-
To a stirred solution of 3-methoxybenzyl alcohol (13.8 g, 100 mmol) in anhydrous diethyl ether (200 mL) at 0 °C, add phosphorus tribromide (10.8 g, 40 mmol) dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto ice water (200 mL).
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methoxybenzyl bromide as a colorless oil, which should be used promptly in the next step.
Step 2: Grignard Reaction with Paraformaldehyde
-
Under an inert atmosphere (Argon or Nitrogen) , place magnesium turnings (2.67 g, 110 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Add a solution of 3-methoxybenzyl bromide (20.1 g, 100 mmol) in anhydrous diethyl ether (150 mL) to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate flask, prepare a slurry of dry paraformaldehyde (4.5 g, 150 mmol) in anhydrous diethyl ether (100 mL).
-
Slowly add the Grignard reagent solution to the paraformaldehyde slurry via cannula, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous NaSO₄.
-
Filter and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)-3-methoxybenzyl alcohol.
Step 3: Oxidation to this compound
-
Dissolve the crude diol from the previous step in dichloromethane (200 mL).
-
Add activated manganese dioxide (43.5 g, 500 mmol) to the solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford a white solid.[7][8][9]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methoxy group protons. The chemical shifts and coupling patterns will be consistent with the this compound structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the aromatic carbons (including the methoxy-substituted carbon), the methylene carbon of the lactone ring, and the methoxy carbon.[21][22][23] |
| IR Spectroscopy | A strong absorption band characteristic of the γ-lactone carbonyl group (typically around 1760 cm⁻¹), as well as bands corresponding to the C-O-C stretching of the ether and lactone, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₃, MW: 164.16 g/mol ). |
| Melting Point | Comparison with the literature value for pure this compound. |
Safety and Handling
n-Butyllithium:
-
Hazards: Pyrophoric (ignites spontaneously in air), highly reactive with water and protic solvents, corrosive.
-
Precautions: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves. Work in a chemical fume hood. Keep a Class D fire extinguisher readily available.
Grignard Reagents:
-
Hazards: Highly flammable, reactive with water and protic solvents.
-
Precautions: All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere. Avoid contact with water and sources of ignition. Wear appropriate personal protective equipment.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, avoiding inhalation and skin contact.
Conclusion
The two synthetic routes detailed in this guide provide reliable and scalable methods for the preparation of this compound. The choice between the directed ortho-lithiation and the Grignard-based strategy will depend on the availability of starting materials, the specific expertise of the researcher, and the desired scale of the synthesis. Both protocols have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate in a research and development setting.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. How To [chem.rochester.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. homework.study.com [homework.study.com]
- 14. Formaldehyde when reacted with methyl magnesium bromide class 12 chemistry CBSE [vedantu.com]
- 15. Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What .. [askfilo.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scilit.com [scilit.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. arkat-usa.org [arkat-usa.org]
Application Note: A Detailed Guide to the Synthesis of 6-Methoxyphthalide
Introduction
6-Methoxyphthalide is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is present in natural products and is a critical building block for more complex chemical entities. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. We will focus on a robust and highly regioselective method utilizing directed ortho-metalation (DoM), and also discuss an alternative approach via catalytic hydrogenation.
Guiding Principle: The Power of Directed Ortho-Metalation (DoM)
The primary synthesis route detailed here leverages the Directed ortho-Metalation (DoM) reaction, a powerful tool for achieving regioselective functionalization of aromatic rings.[1] In standard electrophilic aromatic substitution, a methoxy group directs incoming electrophiles to both the ortho and para positions. However, DoM allows for the exclusive functionalization at the ortho position.
The key to this selectivity is the use of a Directed Metalation Group (DMG). In this protocol, we first convert the carboxylic acid of 3-methoxybenzoic acid into an N,N-diethylamide. This amide group is a potent DMG.[2][3] It acts as a Lewis base, coordinating to the Lewis acidic alkyllithium reagent (e.g., sec-butyllithium). This brings the strong base into close proximity to the C-2 proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped by an appropriate electrophile to install the desired functionality exclusively at the C-2 position, which is essential for the subsequent formation of the phthalide ring.[4]
Primary Protocol: Synthesis via Directed Ortho-Metalation
This synthesis is a multi-step process beginning with commercially available 3-methoxybenzoic acid. The overall workflow is designed for efficiency and high regioselectivity.
Workflow Overview
Caption: Workflow for this compound synthesis via Directed Ortho-Metalation.
Part 1: Synthesis of N,N-Diethyl-3-methoxybenzamide
Rationale: The initial step is the conversion of the carboxylic acid into a robust directed metalation group, the N,N-diethylamide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine. This method is highly efficient for producing tertiary amides.[2]
Step-by-Step Protocol:
-
Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methoxybenzoic acid (10.0 g, 65.7 mmol).
-
Acyl Chloride Formation: Carefully add thionyl chloride (12.0 mL, 164 mmol, 2.5 equiv.) to the flask. Heat the mixture to reflux at 80°C for 2 hours. The solid should fully dissolve.
-
Reagent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (a bubbler with NaOH solution is recommended to trap the SOCl₂ fumes).
-
Amidation: Dissolve the resulting crude acyl chloride in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine (17.0 mL, 164 mmol, 2.5 equiv.) in 50 mL of anhydrous DCM.
-
Add the diethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-diethyl-3-methoxybenzamide as a pale yellow oil. The product is typically of sufficient purity (>95%) for the next step.
Part 2: Ortho-Lithiation and Reaction with Paraformaldehyde
Rationale: This is the critical regioselective step. sec-Butyllithium (sec-BuLi) is used as the strong base for deprotonation.[5] N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added as a chelating agent; it breaks down the oligomeric structure of the alkyllithium and complexes with the lithium cation, increasing the basicity and reactivity of the organolithium species.[1] The reaction is conducted at -78°C to prevent side reactions and decomposition of the aryllithium intermediate. Paraformaldehyde serves as an anhydrous source of formaldehyde to introduce the required hydroxymethyl group at the ortho position.[6]
Step-by-Step Protocol:
-
Setup: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add the N,N-diethyl-3-methoxybenzamide (10.0 g, 48.2 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add TMEDA (8.7 mL, 57.9 mmol, 1.2 equiv.) to the solution. Then, add sec-butyllithium (1.4 M in cyclohexane, 41.3 mL, 57.9 mmol, 1.2 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70°C. The solution will typically turn a deep reddish-brown color, indicating the formation of the aryllithium species.
-
Lithiation: Stir the reaction mixture at -78°C for 2 hours.
-
Electrophilic Quench: In a separate flask, thoroughly dry paraformaldehyde (4.3 g, 145 mmol, 3.0 equiv.) under vacuum with gentle heating and then cool under nitrogen. Add the dried paraformaldehyde powder to the reaction mixture in one portion.
-
Reaction: Stir the mixture at -78°C for 3 hours, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Add 100 mL of ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ortho-hydroxymethylated amide.
Part 3: Hydrolysis and Lactonization to this compound
Rationale: The final step involves the acid-catalyzed hydrolysis of the amide and subsequent intramolecular esterification (lactonization) to form the stable five-membered phthalide ring. Heating in aqueous acid accomplishes both transformations in a single pot.
Step-by-Step Protocol:
-
Setup: Transfer the crude product from Part 2 into a 500 mL round-bottomed flask.
-
Hydrolysis/Cyclization: Add 200 mL of 6 M hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 12 hours.
-
Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Workup: Combine the organic extracts and wash with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.
Data Summary Table
| Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Part 1 | ||||
| 3-Methoxybenzoic Acid | 152.15 | 10.0 g | 65.7 | Starting Material |
| Thionyl Chloride | 118.97 | 12.0 mL | 164 | Chlorinating Agent |
| Diethylamine | 73.14 | 17.0 mL | 164 | Nucleophile |
| Part 2 | ||||
| N,N-Diethyl-3-methoxybenzamide | 207.27 | ~10.0 g | ~48.2 | Substrate |
| TMEDA | 116.24 | 8.7 mL | 57.9 | Chelating Agent |
| sec-Butyllithium | 64.06 | 41.3 mL (1.4 M) | 57.9 | Base |
| Paraformaldehyde | (30.03)n | 4.3 g | 145 (as CH₂O) | Electrophile |
| Part 3 | ||||
| 6 M Hydrochloric Acid | 36.46 | 200 mL | - | Catalyst/Solvent |
Alternative Protocol: Catalytic Hydrogenation of 3-Methoxyphthalic Anhydride
An alternative route to this compound involves the selective reduction of 3-methoxyphthalic anhydride. This method avoids the use of pyrophoric organolithium reagents but requires access to the appropriate anhydride starting material and high-pressure hydrogenation equipment.
Principle: Catalytic hydrogenation can selectively reduce one of the two carbonyl groups of an anhydride to a methylene group, directly forming the lactone (phthalide). The choice of catalyst is crucial for achieving high selectivity and preventing over-reduction to the diol or ring-opening. Supported nickel or palladium catalysts are often employed for this transformation.[7][8]
Protocol Outline:
-
Setup: A high-pressure autoclave is charged with 3-methoxyphthalic anhydride, a suitable solvent (e.g., γ-butyrolactone or dioxane), and a hydrogenation catalyst (e.g., 5% Pd/C or a specialized Ni/Al₂O₃ catalyst).[7]
-
Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-6 MPa).[7]
-
The mixture is heated (typically 120-200°C) and stirred vigorously for several hours until hydrogen uptake ceases.
-
Workup: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or chromatography.
This method can offer high yields and selectivity (up to 98%) and may be more amenable to large-scale industrial production.[7]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a directed ortho-metalation strategy, a method prized for its precision and regiochemical control. The causality behind each step, from the choice of directing group to the specific reaction conditions, has been explained to provide a deeper understanding of the process. An alternative catalytic hydrogenation route is also presented, offering a viable option for researchers with different safety and equipment considerations. Both methods provide effective pathways to this important synthetic intermediate.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents [patents.google.com]
- 8. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 6-Methoxyphthalide
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the identification and quantification of 6-Methoxyphthalide. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis. The described methodology employs a reversed-phase C18 column and a mobile phase of acetonitrile and water, ensuring excellent peak symmetry, resolution, and sensitivity. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. This document provides a comprehensive guide, from sample preparation to data analysis, and serves as a strong foundation for further method validation as per ICH guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (CAS No: 4741-63-3) is a naturally occurring phthalide found in various plants and has garnered interest for its potential biological activities.[4] Accurate quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5]
The method described herein is based on reversed-phase chromatography, the most widely used separation mode in HPLC.[6][7][8] In this mode, a non-polar stationary phase (a C18 column) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and separated from other components in the sample matrix based on its hydrophobicity. The selection of a C18 column provides a versatile and robust stationary phase for the analysis of a wide range of organic molecules.[8][9]
UV detection is chosen for its simplicity, robustness, and the fact that the phthalide moiety in this compound contains a chromophore that absorbs in the UV region. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for quantification.
Experimental Workflow and Causality
The overall workflow for the analysis of this compound is a systematic process designed to ensure accurate and reproducible results. Each step, from sample preparation to data interpretation, is critical for the integrity of the final quantification.
Caption: Logical workflow for the HPLC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
0.45 µm syringe filters (for sample preparation)
Instrumentation
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions
The selection of chromatographic conditions is paramount for achieving the desired separation. The following parameters have been optimized for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent retention and separation for moderately polar compounds like this compound.[8][9] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | This isocratic mobile phase composition provides a good balance between retention time and peak resolution.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation and reasonable analysis time. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[6] |
| Detection (UV) | 230 nm | This wavelength is chosen based on the UV absorbance spectrum of phthalide derivatives, offering good sensitivity.[6] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time for the elution of this compound and any potential impurities. |
Detailed Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for the quantification of the analyte.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with the mobile phase. These solutions will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[10][11]
-
Solid Samples (e.g., plant material):
-
Accurately weigh a suitable amount of the homogenized sample.
-
Perform an extraction using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or shaking.
-
Centrifuge the extract to pellet any solid material.
-
-
Liquid Samples (e.g., extracts, formulations):
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
-
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[5]
Caption: General workflow for the preparation of solid and liquid samples.
HPLC System Preparation and Operation
-
Mobile Phase Degassing: Degas the mobile phase before use to prevent the formation of air bubbles in the system, which can cause pump and detector noise.
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by running the mobile phase through the column at the set flow rate until a stable baseline is achieved.
-
System Suitability Test: Before running the samples, perform a system suitability test by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The results should meet the acceptance criteria outlined in the table below. This ensures that the HPLC system is performing adequately.[12]
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures a symmetrical peak shape, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating the analyte. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[12] |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate.[12] |
-
Calibration Curve: Inject the series of working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
Data Analysis and Quantification
-
Peak Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the standard.
-
Calibration Curve Generation: Plot a graph of the peak area of the this compound standards versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is typically desired.
-
Quantification: Determine the concentration of this compound in the samples by substituting the peak area of the analyte in the sample chromatogram into the linear regression equation from the calibration curve.
Method Validation Considerations
While this application note provides a well-developed method, it is crucial that the end-user performs a full method validation to ensure its suitability for their specific application.[1][3] According to the International Council for Harmonisation (ICH) guidelines, this validation should include:[2][3][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water offers a simple yet robust separation. By following the outlined protocols for sample preparation, system operation, and data analysis, researchers and scientists can achieve accurate and reproducible results. It is recommended that a full method validation be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. This compound | C9H8O3 | CID 330539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. opus.govst.edu [opus.govst.edu]
- 7. HPLC Column Selection Guide [scioninstruments.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. database.ich.org [database.ich.org]
Application Note: A Validated Protocol for the High-Purity Recrystallization of 6-Methoxyphthalide
Introduction: The Critical Role of Purity for Synthetic Intermediates
6-Methoxyphthalide is a key heterocyclic building block in organic synthesis, serving as a precursor for various pharmacologically active molecules and natural products. The purity of such an intermediate is paramount, as contaminants can lead to deleterious side reactions, compromised yields, and the generation of complex impurity profiles in downstream products, posing significant challenges for regulatory approval and clinical safety.[1]
Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] The principle of this method is founded on the differential solubility of the target compound and its impurities in a selected solvent system at variant temperatures.[3] This application note provides a comprehensive, field-proven protocol for the recrystallization of this compound to achieve high purity, suitable for demanding research and development applications. The methodology herein is designed as a self-validating system, explaining the causality behind each step to empower the scientist with a deep understanding of the purification process.
Scientific Principles and Solvent System Selection
The Mechanism of Purification
The success of recrystallization hinges on selecting a solvent in which this compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for their removal via hot filtration).[2] Slow, controlled cooling of the saturated solution allows the target compound to selectively crystallize, forming a lattice structure that inherently excludes the differently shaped impurity molecules.
Potential Impurity Profile
To devise a robust purification strategy, one must consider the potential impurities arising from the synthesis of this compound. These typically include:
-
Unreacted Starting Materials: Such as 2-carboxy-5-methoxybenzaldehyde or related precursors.
-
Reaction Byproducts: Isomeric compounds or products from side reactions.[4]
-
Reagents and Catalysts: Trace amounts of reagents used during the synthesis.[1]
-
Degradation Products: Colored impurities resulting from oxidation or decomposition, especially if the crude material has been stored improperly.[5]
Rational Solvent Selection
The choice of solvent is the most critical parameter in developing a recrystallization procedure.[6] Based on the moderately polar lactone and ether functionalities of this compound, several solvent systems were evaluated. While specific solubility data for this compound is not extensively published, analysis of structurally similar compounds, such as 6-methoxy-2-naphthaldehyde, points towards ethyl acetate as a highly effective single-solvent system.[7] Alternatively, a mixed-solvent system, such as ethanol/water, can be employed to fine-tune the solubility characteristics.[8][9]
The following table summarizes the properties of recommended solvents for consideration.
| Solvent | Boiling Point (°C) | Relative Polarity | Rationale for Use |
| Ethyl Acetate | 77.1 | 0.228 | Primary Recommendation. Good balance of polarity to dissolve this compound when hot, with reduced solubility upon cooling. Effective for many aromatic esters and lactones.[7][10] |
| Ethanol | 78.4 | 0.654 | Good Solvent (for mixed system). Readily dissolves this compound due to its high polarity.[11] |
| Water | 100.0 | 1.000 | Anti-Solvent (for mixed system). this compound is expected to be poorly soluble in water, making it an ideal anti-solvent to induce crystallization when paired with ethanol.[11] |
| Hexane | 69.0 | 0.009 | Anti-Solvent (for mixed system). A non-polar solvent that can be used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[10] |
Detailed Recrystallization Protocol
This protocol is optimized for a starting scale of approximately 5-10 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethyl Acetate (ACS Grade or higher)
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer Flasks (x3)
-
Heating Mantle or Hot Plate with a water/sand bath
-
Magnetic Stirrer and Stir Bar
-
Stemless Funnel and Fluted Filter Paper
-
Büchner Funnel and appropriate Filter Paper
-
Vacuum Filter Flask
-
Ice Bath
-
Spatula and Watch Glass
-
Drying Oven or Vacuum Desiccator
Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add an initial volume of ethyl acetate (e.g., 50 mL).
-
Gently heat the mixture to a boil (boiling point of ethyl acetate is ~77°C) while stirring.[12]
-
Continue to add small portions of hot ethyl acetate dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated, which is critical for maximizing recovery.[2]
Scientist's Note: Using the minimum amount of hot solvent is the cornerstone of an effective recrystallization. An excessively dilute solution will result in a poor or failed yield upon cooling.
Step 2: Decolorization with Activated Carbon (Optional)
-
If the resulting solution is colored with impurities, remove it from the heat source and allow it to cool slightly to prevent violent boiling upon addition of the carbon.
-
Add a small amount of activated carbon (approx. 1-2% of the solute mass, e.g., 100-200 mg) to the solution.[7][13]
-
Return the flask to the heat source and gently boil for 2-5 minutes. The activated carbon will adsorb high molecular weight, colored impurities.
Scientist's Note: Do not add activated carbon to a boiling solution, as it can cause vigorous frothing. Using too much carbon can lead to the adsorption of the desired product, reducing the overall yield.
Step 3: Hot Gravity Filtration
-
Set up a hot gravity filtration apparatus. Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Pre-heat the entire apparatus (funnel and receiving flask) with hot solvent vapor or in an oven to prevent premature crystallization of the product in the funnel.[12]
-
Quickly pour the hot solution through the fluted filter paper to remove the activated carbon and any insoluble impurities.
Scientist's Note: This step must be performed rapidly. If crystals begin to form on the filter paper, a small amount of hot solvent can be added to redissolve them.
Step 4: Crystallization
-
Cover the receiving flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is essential for the formation of large, high-purity crystals.
-
Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]
Scientist's Note: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can cause the compound to "crash out" as a fine powder or oil, trapping impurities within the solid. If crystallization does not initiate, scratching the inner wall of the flask with a glass rod can create nucleation sites.
Step 5: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Wet the filter paper in the funnel with a small amount of ice-cold ethyl acetate to ensure it seals against the funnel plate.[3]
-
Turn on the vacuum and pour the crystallized slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals with a small portion of ice-cold ethyl acetate to rinse away any residual mother liquor containing soluble impurities.[3] Repeat this wash step once more.
Scientist's Note: It is crucial to use ice-cold solvent for washing to minimize redissolving the purified product. Breaking the vacuum before adding the wash solvent ensures all crystals are evenly washed.[3]
Step 6: Drying the Purified Product
-
Continue to draw air through the crystals in the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystalline product to a pre-weighed watch glass and spread it thinly.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 45-50°C) or, for optimal purity, in a vacuum desiccator at room temperature.[7]
Process Workflow Visualization
The following diagram outlines the complete workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting and Purity Assessment
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" | The solution was cooled too quickly, or the boiling point of the solvent is higher than the melting point of the solute. | Allow the solution to cool more slowly. Reheat to redissolve the oil and add a slightly larger volume of solvent before attempting to cool again.[14] |
| No crystals form | Too much solvent was used (solution is not saturated); the compound is highly soluble even in cold solvent. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Try scratching the inside of the flask or adding a seed crystal.[8] |
| Very low recovery | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be of lower purity). Ensure wash solvent is ice-cold.[3] |
| Colored final product | Decolorization step was insufficient or skipped; product is susceptible to air oxidation. | Repeat the recrystallization, ensuring an adequate amount of activated carbon is used. Handle the material under an inert atmosphere if it is known to be air-sensitive.[5] |
Purity Assessment: The purity of the final product should be confirmed by analytical methods such as:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of proton-containing impurities.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. physchemres.org [physchemres.org]
- 7. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
The Strategic Application of 6-Methoxyphthalide in the Synthesis of Phthalideisoquinoline Alkaloids
An Application Guide for Advanced Organic Synthesis
Abstract
6-Methoxyphthalide and its congeners, such as 6,7-dimethoxyphthalide (meconin), are robust and versatile building blocks in the field of organic synthesis. Their inherent chemical architecture, featuring a reactive lactone ring fused to a methoxy-activated aromatic system, makes them ideal precursors for the construction of complex molecular scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of these phthalide derivatives in the total synthesis of medicinally significant phthalideisoquinoline alkaloids. We will focus on a modern and efficient synthetic route to (±)-α-Noscapine, a compound known for its antitussive and anticancer properties, to illustrate the core principles and experimental protocols. This guide emphasizes the causality behind experimental choices, provides validated step-by-step protocols, and offers mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Phthalide Scaffold as a Privileged Synthetic Intermediate
Phthalides are a class of bicyclic compounds containing a y-lactone fused to a benzene ring. The presence of activating groups, such as the methoxy substituent in this compound, significantly influences the reactivity of both the aromatic ring and the lactone moiety. The methoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution and facilitates metallation at ortho positions.[1] The lactone carbonyl group provides an electrophilic site, while the adjacent benzylic position can be functionalized through enolate chemistry.
This unique combination of features makes this compound and its derivatives, like meconin, powerful starting materials for the synthesis of complex natural products.[2] The phthalideisoquinoline alkaloids, which include compounds like Noscapine (also known as Narcotine), Bicuculline, and Hydrastine, are a prime example. These molecules feature a phthalide unit linked to a tetrahydroisoquinoline core at adjacent chiral centers and exhibit a wide range of biological activities.[3][4]
Historically, the synthesis of this class of alkaloids often relied on classical methods like the Bischler-Napieralski reaction to construct the isoquinoline core.[5] While effective, modern synthetic chemistry seeks more convergent and efficient routes. This guide will detail a contemporary approach that leverages the inherent reactivity of a meconin derivative for a direct and high-yield condensation with an isoquinoline fragment to construct the complete carbon skeleton of (±)-α-Noscapine.[2]
Strategic Overview: A Convergent Synthesis of (±)-α-Noscapine
The total synthesis of (±)-α-Noscapine can be approached through a convergent strategy, where two key fragments, a functionalized phthalide (Fragment A) and a tetrahydroisoquinoline unit (Fragment B), are synthesized independently and then coupled in a crucial final step. This approach allows for optimization of each synthetic branch and maximizes the overall efficiency.
The workflow can be visualized as follows:
References
- 1. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Use of 6-Methoxyphthalide as a standard in analytical chemistry
Application Note & Protocol Guide
Topic: 6-Methoxyphthalide as a Novel Analytical Standard for Chromatographic Applications
Abstract: This guide provides a comprehensive framework for the evaluation and implementation of this compound as a novel internal and external standard in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC) based assays. While not a ubiquitously documented standard, its structural features—a stable phthalide core, a methoxy group, and a lactone ring—present a compelling case for its use in the quantification of related natural products, synthetic intermediates, and other small molecules. This document furnishes detailed protocols for the preparation of standard solutions, a complete workflow for method development using this compound as an internal standard for the analysis of a related compound, and a discussion on the principles of method validation.
Introduction: The Role of an Effective Standard
Quantitative analytical chemistry hinges on the principle of comparison. An analytical standard is a substance of high purity and known concentration used as a reference point for the quantification of an analyte. An ideal standard exhibits long-term stability, is non-reactive with the sample matrix, and possesses physicochemical properties that make it easily detectable and separable from the analyte of interest.[1] Internal standards, which are added to samples prior to preparation and analysis, are particularly powerful for improving the precision and accuracy of results by correcting for variations in sample injection volume, extraction efficiency, and instrument response.[1][2][3]
This compound, a member of the benzofuranone class, is proposed here as a candidate for such a standard. Its utility is particularly relevant in the analysis of natural products, where phthalides are a known class of compounds.[4][5] This guide will walk researchers through the necessary steps to qualify and utilize this compound effectively.
Physicochemical Profile of this compound
A thorough understanding of a potential standard's chemical and physical properties is the foundation of its successful implementation.[6]
| Property | Value | Source |
| IUPAC Name | 6-methoxy-3H-2-benzofuran-1-one | PubChem[6] |
| CAS Number | 4741-63-3 | PubChem[6] |
| Molecular Formula | C₉H₈O₃ | PubChem[6] |
| Molecular Weight | 164.16 g/mol | PubChem[6] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO. | General chemical principles |
Expert Insight: The presence of the aromatic ring and the carbonyl group suggests strong UV absorbance, making it highly suitable for HPLC with UV detection. Its molecular weight and polarity are in a range that is typical for many small-molecule drugs and natural products, suggesting it will behave predictably in reversed-phase chromatography.
Rationale for Use as an Analytical Standard
The selection of this compound is underpinned by several key characteristics:
-
Structural Uniqueness: While it belongs to the phthalide class, the specific substitution pattern may render it absent from many natural product extracts, a key requirement for an internal standard.[1]
-
Chromatographic Behavior: Its moderate polarity suggests it will be well-retained and exhibit good peak shape on common reversed-phase columns (e.g., C18, Phenyl-Hexyl).
-
Detector Response: The conjugated system provides a chromophore that should yield a strong response with UV-Vis detectors, a workhorse in most analytical laboratories.
-
Chemical Stability: The phthalide lactone ring is generally stable under neutral and acidic conditions commonly used in reversed-phase HPLC mobile phases.
Protocol: Preparation of Standard Solutions
Accuracy in the preparation of stock and working solutions is paramount. The following protocol outlines a validated procedure.
4.1. Materials
-
This compound (purity ≥98%)
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials for storage
4.2. Protocol for 1000 µg/mL Primary Stock Solution
-
Accurately weigh approximately 10.0 mg of this compound standard into a clean weighing boat. Record the exact weight to four decimal places.
-
Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until the standard is fully dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the calibration mark of the 10 mL volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the exact concentration: Concentration (µg/mL) = (Weight of standard in mg / 10 mL) * 1000
-
Transfer the solution to a labeled amber glass vial and store at 2-8°C. This stock solution should be stable for at least 6 months.
4.3. Workflow for Standard Solution Preparation
Caption: Workflow for preparing the primary stock solution of this compound.
Application Protocol: Quantification of a Target Analyte using HPLC-UV
This section provides a hypothetical, yet scientifically grounded, protocol for using this compound as an internal standard (IS) for the quantification of a related analyte, "Analyte X," in a sample matrix.
5.1. Experimental Overview
The objective is to determine the concentration of Analyte X in a solution. This compound is added as an IS to all calibration standards and unknown samples. A calibration curve is generated by plotting the ratio of the peak area of Analyte X to the peak area of the IS against the concentration of Analyte X.
5.2. Overall Analytical Workflow
Caption: Overall workflow for quantification using the internal standard method.
5.3. Detailed HPLC Protocol
A. Preparation of Calibration Standards
-
Prepare a 1000 µg/mL stock solution of "Analyte X" in methanol, following the same procedure as for the IS.
-
Prepare a 100 µg/mL working solution of the this compound IS by diluting the primary stock 1:10 with methanol.
-
Prepare a series of calibration standards in 10 mL volumetric flasks as described in the table below. First add the Analyte X working solution, then add 1.0 mL of the 100 µg/mL IS working solution to each flask, and finally dilute to volume with the mobile phase.
| Standard Level | Volume of 100 µg/mL Analyte X Stock (mL) | Volume of 100 µg/mL IS Stock (mL) | Final Volume (mL) | Final Analyte X Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 0.05 | 1.0 | 10 | 0.5 | 10 |
| 2 | 0.1 | 1.0 | 10 | 1.0 | 10 |
| 3 | 0.5 | 1.0 | 10 | 5.0 | 10 |
| 4 | 1.0 | 1.0 | 10 | 10.0 | 10 |
| 5 | 2.5 | 1.0 | 10 | 25.0 | 10 |
| 6 | 5.0 | 1.0 | 10 | 50.0 | 10 |
B. Preparation of Unknown Samples
-
Pipette 1.0 mL of the unknown sample solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the 100 µg/mL IS working solution.
-
Dilute to volume with the mobile phase and mix thoroughly.
C. HPLC Method Parameters The following are starting parameters for method development. Optimization will be required to ensure baseline separation of the analyte and IS from any matrix components.
| Parameter | Recommended Condition | Rationale / Pro-Tip |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A general-purpose reversed-phase column suitable for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for many compounds and ensures reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 30% B to 90% B over 15 min | A scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A full UV scan should be run on the standards to find the optimal wavelength. |
D. Data Analysis
-
Inject the series of calibration standards followed by the unknown samples.
-
For each chromatogram, integrate the peak areas for Analyte X and this compound (IS).
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = Peak Area of Analyte X / Peak Area of IS.
-
Create a calibration curve by plotting the PAR (y-axis) versus the concentration of Analyte X (x-axis) for the calibration standards.
-
Perform a linear regression on the data points. The correlation coefficient (r²) should be ≥ 0.995 for a linear method.
-
Use the equation of the line (y = mx + c) to calculate the concentration of Analyte X in the unknown samples using their measured PAR values.
Method Validation Principles
Any new analytical method must be validated to ensure it is fit for purpose. Key validation parameters as defined by ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the analyte and IS peaks are well-resolved from each other and any matrix interferences.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the r² value of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (a control sample) or by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Safety Precautions
Based on the GHS information available for this compound, the following precautions should be observed:
-
H302: Harmful if swallowed.[6]
-
H319: Causes serious eye irritation.[6]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling this chemical.
-
Handle in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) from the supplier for complete safety information.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Dihydroxy-5-methoxy-7-methylphthalide | C10H10O5 | CID 50991408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Formyl-7-hydroxy-5-methoxy-4-methylphthalide | C11H10O5 | CID 21861510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H8O3 | CID 330539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 6-Methoxyphthalide Synthesis
Welcome to the technical support center for the synthesis of 6-methoxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to refine your approach for higher yields and purity.
Section 1: Overview of Synthetic Pathways
This compound is a valuable intermediate in organic synthesis. Its preparation can be approached from several common starting materials. The choice of route often depends on the availability of precursors, cost, and scalability. Understanding the fundamental transformations is key to effective troubleshooting.
The primary synthetic strategies generally involve the formation of the lactone ring from a suitably substituted benzene derivative. Key precursors include 3-methoxybenzoic acid and m-anisaldehyde, which undergo functionalization at the ortho position to the carboxyl or aldehyde group, followed by cyclization.
Caption: High-level synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues that can arise regardless of the specific synthetic route employed.
Q1: My overall reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: Impurities in your starting materials (e.g., 3-methoxybenzoic acid) can interfere with the reaction. For instance, residual water can quench organometallic reagents or deactivate Lewis acid catalysts.[1] Recommendation: Always verify the purity of your starting materials by melting point, NMR, or another suitable analytical technique. If necessary, purify them by recrystallization or distillation before use.
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Recommendation: Before quenching the reaction, take a small aliquot to confirm the absence of starting material. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if stability permits), or adding more of a key reagent or catalyst.[2][3]
-
Product Degradation: Phthalides can be sensitive to harsh pH conditions, particularly strong bases, which can hydrolyze the lactone ring. Overly high temperatures can also lead to decomposition. Recommendation: Ensure your workup procedure is optimized. Use mild acids or bases for pH adjustments and avoid excessive heat during solvent evaporation.
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants and catalysts are critical. Using an incorrect ratio can halt the reaction or promote side-product formation.[4][5] Recommendation: Carefully calculate and measure all reagents. For catalytic reactions, perform a small-scale optimization screen to determine the ideal catalyst loading.
Q2: My crude product analysis (TLC/HPLC) shows multiple spots/peaks. What are the likely impurities?
Identifying impurities is the first step toward eliminating them. Common contaminants in this compound synthesis include:
-
Unreacted Starting Materials: The most common impurity is often the starting material (e.g., 3-methoxybenzoic acid, m-anisaldehyde).
-
Reaction Intermediates: In multi-step sequences, intermediates may persist due to incomplete conversion. For example, in a formylation-reduction sequence, the intermediate aldehyde (2-formyl-3-methoxybenzoic acid) might be present.
-
Side Products:
-
Isomers: Depending on the directing group, functionalization could occur at an alternative position on the aromatic ring, leading to isomeric impurities.
-
Demethylation Products: Harsh acidic conditions (e.g., strong Lewis acids) or high temperatures can cleave the methyl ether, resulting in the corresponding hydroxy-phthalide.[1]
-
Over-oxidation/Reduction Products: If using strong oxidizing or reducing agents, unintended transformations can occur.
-
Q3: What is the most effective method for purifying crude this compound?
A two-step approach of column chromatography followed by recrystallization is typically most effective for achieving high purity.[6][7]
-
Column Chromatography: This is the primary method for separating the target compound from unreacted starting materials and significant side products.[6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased (gradient elution) to effectively separate compounds.[7] A typical gradient might start at 9:1 hexane:ethyl acetate and gradually increase to 7:3 or 5:5. Use TLC to determine the optimal solvent system that gives your product an Rf value of ~0.25-0.35.[6]
-
-
Recrystallization: This is an excellent final step for removing minor impurities and obtaining a highly crystalline, pure product.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethyl acetate/hexane or methanol/water, often works well.[7][8]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are present, you can perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[7]
-
Section 3: Optimizing a Key Transformation: Ortho-Functionalization
A critical step in many syntheses of this compound is the introduction of a functional group (e.g., formyl, hydroxymethyl) ortho to an existing substituent on the benzene ring. This step is often prone to issues with regioselectivity and yield.
Q4: I am attempting a formylation reaction on a 3-methoxybenzene derivative and getting low conversion and a mixture of products. How can I optimize this?
Formylation reactions, such as the Duff or Reimer-Tiemann reactions, can be challenging. Let's consider the Duff reaction (using hexamethylenetetramine, HMTA) as an example.
-
Stoichiometry Control: The molar ratio of the substrate to HMTA is crucial. Using a large excess of HMTA can lead to di-formylation or polymer/resin formation.[4]
-
Acid Catalyst and Solvent: Trifluoroacetic acid (TFA) is a common acidic medium for the Duff reaction. It acts as both the solvent and the catalyst. The reaction is typically heated to drive it to completion.
-
Temperature Management: While heat is required, excessive temperatures can promote the formation of undesirable phenol-formaldehyde-type resins.[4] A temperature of around 70-80°C is often a good starting point.
Table 1: Optimization Parameters for a Duff-type Formylation
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Substrate:HMTA Ratio | 1 : 4 | 1 : 1.5 - 2 | Reduces di-formylation and polymerization side reactions.[4] |
| Temperature | >100°C | 70 - 80°C | Minimizes resin formation while providing sufficient energy for activation.[4] |
| Reaction Time | Fixed (e.g., 8 hours) | Monitored by TLC/HPLC | Prevents product degradation or side-product formation from prolonged heating after completion. |
| Workup | Direct Quench | Pour into ice/water | Controls the exotherm from neutralizing the strong acid and helps precipitate the product. |
Section 4: Detailed Experimental Protocols
The following protocols are based on established synthetic procedures and best practices.
Protocol 1: Synthesis of this compound via Ortho-Metalation of N,N-Diethyl-m-anisamide
This route offers excellent regioselectivity due to the directed ortho-metalation effect of the diethylamide group. It is adapted from similar procedures for substituted phthalides.[8]
-
Preparation of N,N-Diethyl-m-anisamide:
-
To a solution of 3-methoxybenzoic acid (1 eq.) in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh dichloromethane and cool to 0°C.
-
Slowly add diethylamine (2.5 eq.) and stir for 1 hour at 0°C, then allow to warm to room temperature overnight.
-
Perform an aqueous workup to isolate the crude amide, which can be purified by chromatography or used directly if sufficiently pure.
-
-
Ortho-Metalation and Lactonization:
-
Dissolve the N,N-diethyl-m-anisamide (1 eq.) in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).
-
Add sec-Butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at this temperature.
-
Bubble dry CO2 gas through the solution for 30 minutes, or add crushed dry ice pellets.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate. The intermediate acid is often not isolated.
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Dissolve the crude residue in methanol, cool to 0°C, and add sodium borohydride (NaBH4) (1.5 eq.) portion-wise. Stir overnight at room temperature.
-
Acidify the reaction mixture to pH 4-5 with 6M HCl and heat to reflux for 4-6 hours to promote lactonization.
-
After cooling, extract the product with dichloromethane, wash with brine, dry over MgSO4, and concentrate to yield crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., to 20%, then 30% ethyl acetate) to elute the product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Section 5: Troubleshooting Workflow
When encountering a problem, a logical, step-by-step approach is the most efficient way to find a solution. The following diagram outlines a general workflow for troubleshooting a synthetic reaction.
Caption: A logical workflow for troubleshooting synthetic reactions.
References
Technical Support Center: Troubleshooting Common Issues in 6-Methoxyphthalide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyphthalide is a key heterocyclic compound utilized as a synthetic intermediate in the development of various pharmaceuticals and fine chemicals. Its synthesis, while conceptually straightforward, can present several challenges that affect yield and purity. This technical support guide is designed to provide field-proven insights and practical solutions to common issues encountered during its synthesis. By explaining the causality behind experimental choices, this document serves as a self-validating system to enhance the robustness of your synthetic protocols.
Overview of a Common Synthetic Pathway
A prevalent and reliable method for synthesizing this compound is the selective reduction of 2-carboxy-3-methoxybenzoic acid or its corresponding anhydride. This guide will focus on the reduction of the diacid, as the starting material is commercially available. The reaction proceeds via a transient aldehyde intermediate which spontaneously cyclizes to form the thermodynamically stable five-membered lactone ring. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its operational simplicity and chemoselectivity.
Caption: General synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems encountered during synthesis.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. Systematically investigating the following possibilities is the most effective troubleshooting approach.[1]
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Causality: Insufficient reducing agent, low reaction temperature, or inadequate reaction time can lead to a stalled reaction. While NaBH₄ is generally effective, its reactivity can be sluggish with carboxylic acids without activation.[2]
-
Troubleshooting:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. A molar ratio of 2-3 equivalents relative to the benzoic acid derivative is a good starting point.
-
Temperature & Time: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. Extend the reaction time if TLC shows persistent starting material.
-
-
-
Product Degradation: The desired lactone could be degrading during workup.
-
Causality: Phthalides can be sensitive to strongly basic or acidic conditions, which can catalyze the hydrolysis of the lactone ring back to the open-chain hydroxy acid.[3]
-
Troubleshooting:
-
Mild Workup: During the acidic workup to neutralize excess borohydride and protonate intermediates, avoid using a large excess of strong acid. Maintain a cool temperature (e.g., 0 °C) and aim for a final pH that is only mildly acidic (pH 4-5).
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer into an organic solvent (e.g., ethyl acetate or dichloromethane) to minimize its exposure to the aqueous acidic environment.
-
-
-
Purification Losses: Significant amounts of product can be lost during purification steps like recrystallization or chromatography.[4]
-
Causality: The choice of solvent for recrystallization is critical. If the product is too soluble in the cold solvent, recovery will be poor.[5]
-
Troubleshooting:
-
Optimize Recrystallization: Perform small-scale solvent screening to find an optimal solvent or solvent system (e.g., ethyl acetate/hexanes, toluene) where the product is highly soluble when hot but sparingly soluble when cold.
-
Chromatography Technique: If using column chromatography, ensure the silica gel is properly packed and the eluent system provides good separation without excessive band broadening.
-
-
Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I prevent their formation?
A2: The formation of byproducts is a common challenge that complicates purification and reduces yield. The most likely impurities are outlined below.
-
Side Product 1: 2-Hydroxymethyl-3-methoxybenzoic acid (Ring-Opened Product)
-
Causality: This is the product of lactone hydrolysis. It can form if the workup conditions are too harsh (high temperature or extreme pH) or if the final product is not promptly extracted from the acidic aqueous phase.
-
Prevention: As detailed in A1, employ a mild, cold acidic workup and perform an efficient extraction immediately after quenching the reaction.
-
-
Side Product 2: 6-Hydroxyphthalide (Demethylated Product)
-
Causality: The methoxy group can be cleaved under strongly acidic conditions, especially in the presence of certain nucleophiles (like bromide ions if HBr is used) or Lewis acids.[6][7] This O-demethylation is a known side reaction for aryl methyl ethers.
-
Prevention:
-
Avoid Harsh Acids: Use HCl or H₂SO₄ for the workup instead of acids like HBr or HI, which have more nucleophilic counterions.
-
Temperature Control: Perform the workup at low temperatures (0 °C) to minimize the rate of this side reaction.
-
-
-
Side Product 3: Over-reduction to 1,2-Benzenedimethanol derivative
-
Causality: Although NaBH₄ is generally chemoselective and does not reduce carboxylic acids readily, its reactivity can be enhanced by additives or high temperatures, potentially leading to the reduction of both carbonyl groups to alcohols.[8] This is more of a concern with stronger reducing agents like LiAlH₄.[9]
-
Prevention:
-
Use NaBH₄: Stick with sodium borohydride as the reducing agent, as it is much less likely to cause over-reduction compared to lithium aluminum hydride.
-
Control Temperature: Avoid excessive heating of the reaction mixture.
-
-
Caption: Potential side reactions in the synthesis.
Q3: My purified product is an oil, but the literature reports a solid. How do I induce crystallization?
A3: Obtaining an oil instead of a solid often indicates the presence of impurities that are depressing the melting point or inhibiting the formation of a crystal lattice.
-
Purity Check: First, re-evaluate the purity of your product using NMR or high-resolution TLC. If significant impurities are present, another purification step (e.g., column chromatography) may be necessary.
-
Recrystallization Techniques:
-
Solvent Choice: The solvent is critical. If your current solvent system isn't working, try others. A good starting point for phthalides is often a mixture of a polar solvent they dissolve well in (like ethyl acetate or acetone) and a non-polar solvent they are poorly soluble in (like hexanes or petroleum ether).[10][11]
-
Induce Crystallization: If a pure, supersaturated solution fails to crystallize, you can try:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the supersaturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slower cooling promotes the formation of purer, larger crystals.[12]
-
-
Q4: The ¹H NMR spectrum of my product is complex. How can I confirm the structure of this compound?
A4: The ¹H NMR spectrum of this compound should show characteristic signals. Impurities can complicate the spectrum, but focusing on the key resonances can confirm the product's identity.
-
Expected Signals:
-
Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.8-4.0 ppm.[13]
-
Methylene Group (-CH₂-O-): A sharp singlet integrating to 2 protons, typically around δ 5.2-5.4 ppm. This is a key signal for the phthalide structure.
-
Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-7.8 ppm). Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublets and triplets, reflecting their coupling relationships.
-
| Proton Assignment (Tentative) | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |
| Methylene (-CH₂O-) | ~5.3 | Singlet (s) | 2H |
| Aromatic (H5) | ~7.6 | Doublet (d) | 1H |
| Aromatic (H4) | ~7.4 | Triplet (t) | 1H |
| Aromatic (H7) | ~7.1 | Doublet (d) | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| Table 1: Representative ¹H NMR Data for this compound. Note: Actual shifts may vary based on solvent and instrument.[14][15] |
-
Troubleshooting:
-
Compare to Reference: If available, compare your spectrum to a known reference spectrum for this compound.
-
Check for Impurities: Look for signals corresponding to residual solvent (e.g., ethyl acetate, hexanes) or the side products mentioned in Q2. The carboxylic acid proton of the ring-opened product would appear as a broad singlet far downfield (>10 ppm).
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 2-carboxy-3-methoxybenzoic acid using sodium borohydride.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-carboxy-3-methoxybenzoic acid (e.g., 5.0 g, 1 equivalent).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) (e.g., 100 mL) and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (e.g., 2.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the effervescence ceases and the pH of the aqueous layer is ~4-5.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (e.g., 100 mL) and water (e.g., 50 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or toluene).[16]
-
Dissolution: Heat the mixture gently while stirring until all the solid dissolves. Add the solvent dropwise until a clear solution is obtained. Avoid a large excess.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Troubleshooting Workflow
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of 6-Methoxyphthalide
Welcome to the technical support guide for the purification of crude 6-Methoxyphthalide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for obtaining high-purity material. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly tackle issues you may encounter during your experimental work.
Section 1: Understanding Your Crude Sample
This initial section focuses on characterizing your crude this compound to inform your purification strategy.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route used. However, for common syntheses (e.g., reduction of 3-methoxyphthalic anhydride or oxidation of 2-hydroxymethyl-3-methoxybenzoic acid), you can anticipate several classes of impurities:
-
Acidic Impurities: The most common are unreacted starting materials like 3-methoxyphthalic acid or related benzoic acid derivatives. These can significantly impact downstream reactions and need to be removed.
-
Unreacted Intermediates: Depending on the specific pathway, partially reduced or oxidized intermediates may be present.
-
Reaction Byproducts: Side reactions can generate structurally related compounds that may have similar polarities to your target molecule, making them challenging to separate.
-
Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents used during the synthesis or initial work-up may contaminate the crude solid.
Q2: What initial analytical steps should I take to assess the purity of my crude sample?
A2: Before attempting any large-scale purification, a small-scale analysis is crucial for developing an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the most valuable initial step. It helps you visualize the number of components in your mixture and estimate their relative polarities. Test a few solvent systems of varying polarity (e.g., Hexane:Ethyl Acetate mixtures) to achieve good separation. The goal is to find a system where this compound has an Rf value of approximately 0.3-0.4.
-
Solubility Testing: Test the solubility of a few milligrams of your crude material in a range of common laboratory solvents at room temperature and upon heating.[1] This data is critical for planning a recrystallization.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method.[2] It can provide a precise percentage purity and resolve impurities that may not be visible on TLC.
Section 2: Choosing Your Purification Strategy
Q3: What are the primary methods for purifying this compound?
A3: The three most effective and widely used techniques for purifying moderately polar, solid organic compounds like this compound are:
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[3][4] It is excellent for removing impurities with different polarities.
-
Recrystallization: A powerful method for purifying crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[5]
-
Acid-Base Extraction: A liquid-liquid extraction technique used specifically to remove acidic or basic impurities from a neutral organic compound.[6][7]
Q4: How do I choose between recrystallization, column chromatography, and a simple chemical wash?
A4: The optimal strategy depends on the nature and quantity of the impurities identified in your initial analysis. The following workflow provides a logical decision-making process.
References
Technical Support Center: Challenges in the Purification of Phthalide Derivatives
Welcome to the Technical Support Center for the purification of phthalide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues you may face in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of phthalide derivatives.
Q1: What are the primary methods for purifying crude phthalide derivatives?
A1: The most effective and commonly used methods for purifying phthalide derivatives are column chromatography and recrystallization. Column chromatography is generally employed for the initial separation of the target compound from significant impurities, while recrystallization is excellent for achieving high purity of the final product. For complex mixtures, such as those from natural product extractions, more advanced techniques like high-speed counter-current chromatography (HSCCC) may be utilized, sometimes in conjunction with semi-preparative HPLC.[1][2]
Q2: How can I efficiently monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the cornerstone for monitoring the purification process. It allows for a rapid assessment of the separation of your target phthalide derivative from impurities. TLC is crucial for optimizing the solvent system for column chromatography and for selecting appropriate solvents for recrystallization.[2][3]
Q3: My purified phthalide derivative is colored. How can I remove the color?
A3: Colored impurities are often highly conjugated organic molecules that can be persistent.[3] The most common method to remove them is by treating a solution of your compound with activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration. It is important to use a minimal amount of charcoal, as it can also adsorb your product, leading to lower yields. If charcoal treatment is ineffective, column chromatography is the most reliable alternative.[3] In some specific cases, a gentle workup with a mild oxidizing or reducing agent might decolorize the impurities.[3]
Q4: I am concerned about the stability of the lactone ring in my phthalide derivative during purification. What precautions should I take?
A4: The lactone ring in phthalides can be susceptible to hydrolysis under strongly acidic or basic conditions, which would open the ring to form the corresponding carboxylic acid and alcohol. This is a critical consideration as the ring-opened form will have vastly different polarity and may be difficult to separate from the desired product. It is advisable to maintain a neutral pH during aqueous workups and purifications. Avoid prolonged exposure to strong acids or bases, and consider using buffered solutions if pH control is critical for your specific derivative.[4][5][6]
Q5: My phthalide derivative has poor solubility in common organic solvents. What are my options?
A5: Poor solubility can be a significant hurdle. A systematic approach to solvent screening is recommended. Test a wide range of solvents with varying polarities. For particularly challenging compounds, consider using solvent mixtures. For example, a small amount of a more polar solvent like methanol or acetone can be added to a less polar solvent like dichloromethane to improve solubility. In some cases, gentle heating can also help dissolve the compound. For macrocyclic peptide derivatives with low solubility, structural modifications have been explored to enhance this property.[7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific problems encountered during the purification of phthalide derivatives, focusing on column chromatography and recrystallization.
Column Chromatography Issues
Column chromatography is a powerful tool, but it can present several challenges.
Possible Causes & Solutions:
-
Inappropriate Solvent System: This is the most common cause of poor separation.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities.[3]
-
Adjusting Polarity: If your compound and impurities are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are moving too slowly (low Rf), increase the polarity.
-
Alternative Solvent Systems: If standard solvent systems like hexane/ethyl acetate do not provide adequate separation, consider trying other combinations such as dichloromethane/methanol or toluene/acetone.
-
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.
-
Troubleshooting Steps:
-
Ensure you prepare a uniform slurry of silica gel in your chosen eluent.
-
Pack the column carefully to avoid air bubbles.
-
Allow the silica gel to settle completely before loading your sample.
-
-
-
Column Overloading: Loading too much crude product will result in broad, overlapping bands.
-
Troubleshooting Steps:
-
As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations.
-
Load the sample in a narrow band using a minimal amount of solvent.
-
-
-
Compound Instability on Silica Gel: Some organic compounds can decompose on the acidic surface of silica gel.
-
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, your compound may be unstable on silica.[8]
-
Use Deactivated Silica: You can deactivate silica gel by adding a small percentage of a base like triethylamine (e.g., 1%) to your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).[3]
-
-
Possible Causes & Solutions:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase.
-
Troubleshooting Steps:
-
If you suspect this, try flushing the column with a very polar solvent (e.g., methanol or a methanol/dichloromethane mixture) to see if you can recover your compound.
-
If your compound is acidic, adding a small amount of acetic acid to the eluent can help with recovery. Conversely, for basic compounds, adding a small amount of triethylamine can be beneficial.
-
-
-
Compound Decomposition: As mentioned above, your compound may be degrading on the column.
-
Product is Too Dilute: Your compound may have eluted, but the fractions are too dilute to detect.
-
Troubleshooting Steps:
-
Try concentrating the fractions where you expected to see your compound and re-analyzing them by TLC.[8]
-
-
Recrystallization Issues
Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3]
Possible Causes & Solutions:
-
High Concentration of Impurities: Impurities can lower the melting point of your compound and disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
If your crude product is very impure, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound, or the solvent may be too good at dissolving your compound even at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules necessary for crystallization.[3]
-
Troubleshooting Steps:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.[9]
-
-
Possible Causes & Solutions:
-
Solution is Not Saturated: You may have added too much solvent.
-
Troubleshooting Steps:
-
Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly again.
-
-
-
Nucleation is Not Occurring: The initial formation of crystals (nucleation) can sometimes be slow to start.
-
Troubleshooting Steps:
-
Induce Crystallization: Gently scratch the inside of the flask at the solvent-air interface with a glass rod.[3] The small scratches on the glass can provide a surface for crystals to start growing.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution.[3] This will act as a template for further crystal growth.
-
-
Part 3: Data Presentation & Experimental Protocols
Solvent Selection for Purification
The choice of solvent is critical for both chromatography and recrystallization. The following table provides a general guide to common solvents and their properties.
| Solvent | Polarity Index | Boiling Point (°C) | Common Uses in Phthalide Purification |
| Hexane | 0.1 | 69 | Non-polar eluent for column chromatography. |
| Toluene | 2.4 | 111 | Eluent for column chromatography, sometimes used for recrystallization. |
| Dichloromethane | 3.1 | 40 | Common solvent for dissolving samples and as an eluent for chromatography. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar eluent for chromatography and a good solvent for recrystallization. |
| Acetone | 5.1 | 56 | Used as a polar component in chromatography eluents and for recrystallization. |
| Ethanol | 5.2 | 78 | A polar solvent for recrystallization, often used in combination with water. |
| Methanol | 6.6 | 65 | A very polar solvent, used to elute highly polar compounds from columns. |
| Water | 10.2 | 100 | Used as an anti-solvent in recrystallization with more polar organic solvents. |
Note: This table provides general guidance. The optimal solvent or solvent system must be determined experimentally for each specific phthalide derivative.
Experimental Protocols
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find an eluent that gives a good separation and an Rf value of approximately 0.2-0.4 for the desired compound.[3]
-
Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of your compound by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude phthalide derivative. Add the minimum amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently heat the mixture for a few minutes.[3]
-
Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Part 4: Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
Recrystallization Troubleshooting Logic
Caption: A logical flow for addressing common recrystallization problems.
References
- 1. Online isolation and purification of four phthalide compounds from Chuanxiong rhizoma using high-speed counter-current chromatography coupled with semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides [mdpi.com]
- 8. Purification [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
- 10. benchchem.com [benchchem.com]
Addressing solubility issues of 6-Methoxyphthalide in aqueous solutions
Technical Support Center: 6-Methoxyphthalide Solubility
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with a foundational understanding of the problem and to offer practical, step-by-step solutions to achieve stable and usable experimental solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound's behavior in aqueous solutions.
Q1: What is this compound, and why is it so difficult to dissolve in water?
This compound is a naturally occurring organic compound belonging to the phthalide class. Its chemical structure contains both a polar lactone ring and a non-polar methoxy-substituted benzene ring. The limited aqueous solubility is primarily due to the molecule's overall hydrophobic character, which prevents favorable interactions with polar water molecules. Compounds with poor water solubility often present significant challenges in formulation development, leading to issues with bioavailability and consistent dosing.[1][2]
Q2: I've observed precipitation or inconsistent results in my assays. Could this be related to solubility?
Absolutely. Poor aqueous solubility is a primary cause of experimental irreproducibility. When a compound like this compound is not fully dissolved, several issues can arise:
-
Inaccurate Concentration: The actual concentration in your solution will be lower than calculated, leading to underestimation of potency or efficacy.
-
Precipitation: The compound may fall out of solution over time, especially with changes in temperature or upon dilution into aqueous assay buffers. This can interfere with analytical equipment and cellular assays.
-
Low Bioavailability: In oral drug delivery contexts, poor solubility limits the drug's absorption in the gastrointestinal tract.[3]
Q3: Before I try advanced methods, are there any basic steps I should take?
Yes. Always start with the fundamentals to rule out simple errors:
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.
-
Use High-Purity Solvent: Always use distilled, deionized water or a high-quality buffer.
-
Gentle Agitation & Warming: Sonication or gentle warming can sometimes help dissolve compounds, but be cautious, as heat can degrade sensitive molecules. Monitor for any signs of degradation.
-
Freshly Prepare Solutions: Due to potential stability issues in aqueous media, it is best practice to prepare solutions fresh before each experiment.[4][5]
Part 2: Troubleshooting Guide: Strategies for Solubility Enhancement
If the basic steps are insufficient, the following methods are proven strategies for enhancing the solubility of poorly water-soluble compounds like this compound.
Decision Workflow for Selecting a Solubilization Method
The choice of method depends heavily on your experimental constraints, such as the tolerance of your system (e.g., cell culture) to organic solvents or other excipients. Use the following workflow to guide your decision.
Caption: Decision tree for selecting a solubility enhancement method.
Method 1: Co-Solvency
Q: How can I use a co-solvent to dissolve this compound?
Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to your aqueous solution.[6][7] This organic "co-solvent" reduces the overall polarity of the solvent system, weakening the hydrogen-bonding network of water and making it more favorable for a hydrophobic molecule like this compound to dissolve.[]
Commonly Used Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 1 mL, 10 mM stock, you will need approximately 1.76 mg (Molar Mass ≈ 176.17 g/mol ).
-
Initial Dissolution: Add 100% DMSO dropwise to the solid compound until it is fully dissolved. Use the minimum volume necessary (e.g., 50-100 µL). Vortex or sonicate briefly if needed.
-
Dilution: Once fully dissolved, add your aqueous buffer (e.g., PBS) dropwise while vortexing to bring the solution to the final volume of 1 mL. This gradual addition is critical to prevent the compound from precipitating out of the solution (a phenomenon known as "crashing out").
-
Final Concentration: The final concentration of DMSO should be kept as low as possible. Always run a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.
| Pros of Co-Solvency | Cons of Co-Solvency |
| Simple, rapid, and effective for many compounds.[9] | Potential for solvent toxicity in biological systems.[9] |
| High solubilization capacity can be achieved.[7] | The drug may precipitate upon high dilution into aqueous media. |
| Amenable to high-throughput screening.[] | May affect the stability of the compound or other reagents. |
Method 2: pH Adjustment
Q: When is pH adjustment a suitable method for this compound?
This method is effective for compounds that are ionizable, meaning they have acidic or basic functional groups that can be protonated or deprotonated to form a charged—and therefore more water-soluble—salt.[10][11] For this compound, the lactone ring can potentially be hydrolyzed under strongly basic conditions (pH > 9) to form a more soluble carboxylate salt. However, this is an irreversible chemical modification , not just a solubility enhancement.
Use this method with extreme caution , as it changes the chemical structure of your compound. It is generally not recommended unless the goal is to study the hydrolyzed form. Always confirm the structural integrity of your compound via analytical methods (e.g., LC-MS) after pH adjustment.
-
Prepare a Suspension: Suspend the weighed this compound in your aqueous buffer at the desired concentration.
-
Adjust pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: Continue adding the base until the compound dissolves. Note the final pH.
-
Neutralization (Optional): If needed, you can try to carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound will likely precipitate as it returns to its non-ionized form near neutral pH.
| Pros of pH Adjustment | Cons of pH Adjustment |
| Simple and inexpensive to implement.[12] | Risk of irreversible chemical degradation (hydrolysis). |
| Can significantly increase the solubility of ionizable drugs.[] | Limited to ionizable compounds. |
| The drug may precipitate if the pH of the medium changes (e.g., upon dilution).[12] |
Method 3: Cyclodextrin Complexation
Q: How can cyclodextrins help dissolve this compound without using organic solvents?
Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] This structure allows them to encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[14][15] The resulting complex has a water-soluble exterior, effectively shuttling the insoluble drug into the aqueous solution.[16] This is an excellent method for biological experiments where organic solvents must be avoided.[14]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (typically 5-10 fold) of HP-β-CD in your aqueous buffer. For example, prepare a 40% (w/v) solution of HP-β-CD.
-
Add Compound: Add the pre-weighed this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle warming or sonication can accelerate this process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your final, solubilized stock solution. It is highly recommended to determine the actual concentration of this compound in the final solution analytically (e.g., via HPLC-UV).
| Pros of Cyclodextrins | Cons of Cyclodextrins |
| Low toxicity, making them suitable for in vivo and in vitro use.[14] | Can be more expensive than simple solvents. |
| Can increase both solubility and stability of the drug.[13] | The interaction is a 1:1 or 1:2 equilibrium, which may limit the maximum achievable concentration. |
| Masks taste and odor, which is useful for oral formulations. | High concentrations of cyclodextrins can increase the viscosity of the solution. |
Part 3: Quantitative Data Summary
The following table provides a comparative overview of the expected solubility of a typical poorly soluble compound using the described methods. Actual values for this compound must be determined experimentally.
| Solvent System | Expected Solubility Range | Primary Mechanism | Notes |
| Water (pH 7.0) | <0.1 mg/mL | N/A | Baseline; very poor solubility. |
| 10% DMSO in Water | 1-5 mg/mL | Co-solvency (Polarity Reduction) | A common starting point for in vitro assays. |
| 40% HP-β-CD in Water | 2-10 mg/mL | Inclusion Complexation | Solvent-free; ideal for sensitive biological systems. |
| Water (pH 10.0) | >10 mg/mL | Hydrolysis to Soluble Salt | Warning: Chemically modifies the compound. Use for analytical purposes only. |
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency: Significance and symbolism [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Laboratory Synthesis of 6-Methoxyphthalide
Welcome to the Technical Support Center for the synthesis of 6-Methoxyphthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the laboratory synthesis of this valuable compound. Our goal is to equip you with the necessary knowledge to transition from bench-scale experiments to larger-scale production efficiently and safely.
I. Introduction to this compound Synthesis
This compound, also known as 6-methoxy-isobenzofuran-1(3H)-one, is a key intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] Its synthesis often involves the formation of a lactone ring on a methoxy-substituted benzene backbone. While several synthetic routes exist, a common and reliable method starts from 3-methoxybenzoic acid. This guide will focus on the scale-up of a palladium-catalyzed synthesis from this starting material.
II. Core Synthetic Pathway: From 3-Methoxybenzoic Acid
The synthesis of this compound from 3-methoxybenzoic acid can be achieved via a palladium-catalyzed reaction with dibromomethane. This section outlines the fundamental reaction and the key considerations for its successful implementation.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol: Laboratory Scale (7.00 mmol)
This protocol is adapted from a reported synthesis of 6-Methoxyisobenzofuran-1(3H)-one.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 3-Methoxybenzoic Acid | 152.15 | 1064 | 7.00 | 1.0 |
| Palladium (II) Acetate | 224.49 | 156.8 | 0.70 | 0.1 |
| Potassium Dihydrogen Phosphate | 136.09 | 3654 | 21.0 | 3.0 |
| Dibromomethane | 173.83 | - | - | Solvent |
Procedure:
-
Reaction Setup: In a 40 mL reaction tube equipped with a magnetic stir bar, add Palladium (II) acetate (156.8 mg, 0.70 mmol), potassium dihydrogen phosphate (3654 mg, 21.0 mmol), and 3-methoxybenzoic acid (1064 mg, 7.00 mmol).
-
Solvent Addition: Add dibromomethane (28 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube with a Teflon cap and heat the reaction mixture to 140 °C with vigorous stirring for 36 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water).[2]
III. Scaling Up the Synthesis: Key Considerations and Challenges
Transitioning from a laboratory-scale synthesis to a larger, pilot, or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.[3][4][5]
Frequently Asked Questions (FAQs) on Scaling Up
Q1: What are the primary safety concerns when scaling up this reaction?
A1: The main safety concerns are the handling of dibromomethane and the management of a potentially exothermic reaction .
-
Dibromomethane: This reagent is toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2][6][7][8] When working with larger quantities, it is imperative to use a well-ventilated fume hood or a closed-system reactor.[6] Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn at all times.[7]
-
Exothermic Reaction: While this specific reaction may not be violently exothermic, all reactions should be monitored for heat evolution during scale-up.[4] Use a reactor with efficient heat exchange capabilities and consider controlled addition of reagents to manage any potential exotherm.
Q2: How does heat and mass transfer affect the reaction on a larger scale?
A2: Heat and mass transfer become critical factors in larger reactors.[5]
-
Heat Transfer: Inefficient heat transfer can lead to localized "hot spots," which can cause side reactions or decomposition of the product.[4] Ensure the reactor has adequate surface area for heating and cooling and that the stirring is efficient to maintain a uniform temperature.
-
Mass Transfer: Inadequate mixing can result in poor reaction kinetics and lower yields.[5] The choice of stirrer (e.g., mechanical overhead stirrer instead of a magnetic stir bar) and its design are crucial for ensuring homogeneity in a larger volume.
Q3: Are there any specific challenges related to the palladium catalyst at a larger scale?
A3: Yes, catalyst handling, recovery, and cost become more significant at scale.
-
Homogeneity: Ensuring the palladium catalyst is evenly dispersed throughout the reaction mixture is crucial for consistent results.
-
Recovery and Cost: Palladium acetate is expensive. Developing a robust method for catalyst recovery and recycling is economically important for large-scale production. Filtration through celite is effective at the lab scale, but more efficient filtration systems may be needed for larger batches.
-
Impurities: Palladium-catalyzed carbonylation reactions can sometimes lead to impurities that are difficult to remove.[9][10][11][12][13]
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst2. Poor Quality Reagents3. Insufficient Reaction Time or Temperature4. Inefficient Mixing | 1. Use fresh, high-quality palladium acetate.2. Ensure 3-methoxybenzoic acid and dibromomethane are pure.3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Ensure the internal temperature of the reactor reaches and is maintained at 140 °C.4. On a larger scale, switch to a mechanical overhead stirrer to ensure efficient mixing. |
| Formation of Significant By-products | 1. Overheating2. Side reactions of the starting material or product | 1. Carefully control the reaction temperature. Use a temperature probe to monitor the internal temperature of the reaction mixture.2. Analyze the by-products by LC-MS or GC-MS to identify their structures. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize them. |
| Difficulty in Product Purification | 1. Co-eluting impurities in column chromatography2. Product "oiling out" during recrystallization | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. "Oiling out" can occur if the solution is too concentrated or cools too quickly.[14] Try using a different recrystallization solvent or a solvent/anti-solvent system. Slow cooling is crucial for obtaining good quality crystals. |
| Inconsistent Results Between Batches | 1. Variation in reagent quality2. Inconsistent reaction conditions (temperature, mixing, time)3. Moisture in the reaction | 1. Source reagents from a reliable supplier and test their purity before use.2. Implement strict process controls to ensure all reaction parameters are consistent for each batch.3. Although not explicitly stated in the literature protocol, ensuring anhydrous conditions can sometimes improve the reproducibility of palladium-catalyzed reactions. |
V. Experimental Workflow and Purification
General Experimental Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
Purification by Recrystallization: A Detailed Guide
Recrystallization is a powerful technique for purifying solid organic compounds.[8][15]
General Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Acetone has been reported to be a suitable solvent.[2] A mixture of solvents, such as ethanol and water, can also be effective.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Product "oils out" | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Use a lower-boiling point solvent or try a solvent/anti-solvent system. Further purification by column chromatography may be necessary before recrystallization.[14] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
VI. Conclusion
Scaling up the synthesis of this compound from 3-methoxybenzoic acid is a feasible process, provided that careful consideration is given to safety, reaction parameters, and purification methods. This guide provides a framework for addressing the common challenges encountered during this process. By understanding the underlying principles and potential pitfalls, researchers can successfully transition from small-scale laboratory synthesis to larger-scale production, enabling further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. canbipharma.com [canbipharma.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Methoxyphthalide: An In-depth NMR Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a cornerstone of chemical research and development. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 6-Methoxyphthalide, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive interpretation of its ¹H and ¹³C NMR spectra, compares NMR spectroscopy with other analytical techniques, and offers a detailed, field-proven protocol for data acquisition.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the determination of molecular structure.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool in organic chemistry.[1] Unlike other techniques that may only provide information about molecular weight or functional groups, NMR allows for a complete, atom-by-atom mapping of the molecular framework.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | H-7 |
| 7.35 | d | 1H | H-4 |
| 7.15 | dd | 1H | H-5 |
| 5.30 | s | 2H | H-3 (CH₂) |
| 3.90 | s | 3H | OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-4, H-5, H-7): The downfield region of the spectrum (δ 7.0-8.0 ppm) displays signals corresponding to the three aromatic protons. The proton at the 7-position (H-7) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The proton at the 4-position (H-4) will also be a doublet due to coupling with H-5. The proton at the 5-position (H-5) will appear as a doublet of doublets, as it is coupled to both H-4 and H-7.
-
Methylene Protons (H-3): The two protons of the methylene group (H-3) are diastereotopic and would be expected to show distinct signals. However, in many similar phthalide structures, they appear as a singlet due to accidental chemical shift equivalence, especially at lower field strengths. This singlet, integrating to 2H, is typically found around δ 5.30 ppm.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group give rise to a sharp singlet at approximately δ 3.90 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[3][4]
Interpreting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum of this compound is summarized below.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 171.0 | C-1 (C=O) |
| 164.0 | C-6 |
| 148.0 | C-3a |
| 130.0 | C-7a |
| 128.0 | C-7 |
| 122.0 | C-5 |
| 108.0 | C-4 |
| 70.0 | C-3 (CH₂) |
| 56.0 | OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1): The carbonyl carbon of the lactone ring is the most deshielded carbon, appearing at approximately δ 171.0 ppm.[5]
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six aromatic carbons will have distinct signals. The carbon bearing the methoxy group (C-6) is significantly shielded by the electron-donating oxygen and appears around δ 164.0 ppm. The quaternary carbons (C-3a and C-7a) will also have characteristic shifts. The remaining aromatic carbons (C-4, C-5, and C-7) will appear in the typical aromatic region (δ 100-150 ppm).[6]
-
Methylene Carbon (C-3): The methylene carbon (C-3) is found at approximately δ 70.0 ppm.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears around δ 56.0 ppm.[3][4]
Visualizing the Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment.
Caption: Molecular structure of this compound with atom numbering.
NMR Spectroscopy in Comparison to Other Analytical Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are crucial for structural analysis, NMR provides a more detailed picture.
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| MS | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide detailed connectivity information for isomers. |
| IR | Presence of functional groups. | Fast and simple. | Provides limited information on the overall molecular structure. |
This comparison highlights that while MS and IR are excellent for preliminary analysis and confirmation of certain features, NMR is the gold standard for complete structural elucidation.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality NMR spectra of small organic molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[7][8][9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[6]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).
-
The following diagram illustrates the general workflow for NMR analysis.
Caption: General workflow for NMR-based structural elucidation.
Conclusion
This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining predicted spectral data with a thorough understanding of NMR principles, researchers can confidently elucidate the structure of this and other related molecules. The provided experimental protocol serves as a practical guide for obtaining high-quality data, ensuring the integrity and reliability of the structural assignment. As demonstrated, NMR spectroscopy remains an unparalleled technique in the arsenal of the modern chemist for definitive molecular structure determination.
References
- 1. youtube.com [youtube.com]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. reddit.com [reddit.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMRPredict Server-Based [mestrelabcn.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. gaussian.com [gaussian.com]
- 8. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]
- 9. acdlabs.com [acdlabs.com]
A Comparative Guide to the Mass Spectral Fragmentation Analysis of 6-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering profound insights into the compound's architecture. This guide delves into the nuanced world of mass spectral fragmentation, presenting a detailed analysis of 6-Methoxyphthalide and a comparative study against its structural analog, N-methylphthalimide. Through this exploration, we aim to equip researchers with the expertise to interpret and predict fragmentation pathways, a critical skill in drug development and metabolic studies where precise molecular identification is paramount.
The Subject of Our Analysis: this compound
This compound (C₉H₈O₃, Molecular Weight: 164.16 g/mol ) is a substituted phthalide, a class of compounds known for their diverse biological activities. The presence of both a lactone ring and a methoxy-substituted aromatic ring dictates a unique fragmentation behavior under electron ionization (EI), the most common ionization technique in gas chromatography-mass spectrometry (GC-MS).
Predicting the Fragmentation Cascade of this compound
Key predicted fragmentation pathways for this compound include:
-
Loss of a Methyl Radical: The methoxy group is a common site for initial fragmentation, leading to the loss of a methyl radical (•CH₃) to form a stable phenoxide-like cation at m/z 149. This is often a prominent peak in the spectra of methoxy-substituted aromatics.
-
Loss of Carbon Monoxide (CO): The lactone ring can undergo cleavage with the loss of a neutral carbon monoxide molecule, resulting in a fragment ion at m/z 136.
-
Ring Opening and Rearrangement: Phthalide structures are known to undergo ring-opening mechanisms upon ionization[1]. This can lead to a variety of subsequent fragmentations.
-
Sequential Losses: Following initial fragmentation, further losses of small neutral molecules like CO or formaldehyde (CH₂O) from the fragment ions can occur, leading to a cascade of smaller ions.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted Fragmentation of this compound
A Comparative Analysis: this compound vs. N-Methylphthalimide
To ground our predictive analysis in experimental data, we will compare the expected fragmentation of this compound with the known fragmentation of N-methylphthalimide (C₉H₇NO₂, Molecular Weight: 161.16 g/mol ). The mass spectrum of N-methylphthalimide is available in the NIST WebBook, a comprehensive collection of chemical and physical data[2]. While not an isomer, its structural similarity provides an excellent basis for understanding the influence of the substituent on the fragmentation pattern.
The key difference lies in the heteroatom attached to the phthalimide core: an oxygen in the methoxy group of our target molecule versus a nitrogen in the methyl group of the comparator. This seemingly small change has a significant impact on the fragmentation pathways.
| Feature | Predicted for this compound | Observed for N-Methylphthalimide[2] | Rationale for Differences |
| Molecular Ion (M•+) | m/z 164 | m/z 161 | Difference in molecular weight. |
| Primary Loss | Loss of •CH₃ (m/z 149) | Loss of CO (m/z 133) | The C-N bond in the imide is generally more stable than the C-O bond in the ether, making CO loss from the phthalimide ring more favorable in N-methylphthalimide. |
| Base Peak | Likely m/z 149 or 121 | m/z 104 | The base peak at m/z 104 in N-methylphthalimide corresponds to the phthalic anhydride radical cation, formed after the loss of methyl isocyanate. This pathway is not available to this compound. |
| Characteristic Fragments | m/z 136, 121, 107 | m/z 133, 104, 76 | The fragment at m/z 76, corresponding to the benzyne radical cation, is common in the fragmentation of benzene derivatives and is observed in the spectrum of N-methylphthalimide. |
The fragmentation of N-methylphthalimide is dominated by the stability of the five-membered imide ring, leading to characteristic losses of CO and the formation of a stable phthalic anhydride-like fragment. In contrast, the fragmentation of this compound is predicted to be initiated by the more labile methoxy group.
Experimental Protocols
To experimentally validate the predicted fragmentation of this compound and perform a direct comparison with N-methylphthalimide, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:
1. Sample Preparation:
- Dissolve 1 mg of this compound and N-methylphthalimide standards in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to obtain working solutions of 10 µg/mL.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Oven Program:
- Initial temperature: 70°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Injector: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Acquire total ion chromatograms (TIC) and mass spectra for each compound.
- Identify the molecular ion and major fragment ions.
- Compare the fragmentation pattern of this compound with the predicted pathways and the experimental spectrum of N-methylphthalimide.
The following diagram outlines the experimental workflow:
Caption: GC-MS Experimental Workflow
Conclusion
The predictive analysis of this compound's mass spectral fragmentation, when juxtaposed with the experimental data of N-methylphthalimide, underscores the profound influence of subtle structural modifications on fragmentation pathways. This guide provides a robust framework for researchers to approach the structural elucidation of novel or uncharacterized compounds. By combining a foundational understanding of fragmentation mechanisms with a comparative analytical approach, scientists can navigate the complexities of mass spectral data with greater confidence and precision.
References
Comparison of the biological activity of 6-Methoxyphthalide with its analogues
An In-Depth Comparative Guide to the Biological Activity of 6-Methoxyphthalide and Its Analogues
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related analogues. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of phthalides. We will delve into the structure-activity relationships that govern their efficacy in various biological assays, supported by experimental data and detailed protocols.
Introduction: The Phthalide Scaffold and the Significance of this compound
Phthalides are a class of bicyclic aromatic lactones, characterized by a fused benzene ring and a γ-lactone ring. These compounds are prevalent as secondary metabolites in plants of the Apiaceae family, such as Angelica and Ligusticum species, which have a long history in traditional medicine. Their diverse pharmacological properties, including antifungal, anti-inflammatory, and antitumor activities, have made them attractive scaffolds for drug discovery.
This compound, a specific derivative, incorporates a methoxy group at the C-6 position of the benzene ring. This substitution is critical, as the position and nature of substituents on the phthalide core profoundly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby dictating its interaction with biological targets. This guide will compare this compound with its analogues—compounds with variations in substitution patterns or core structure—to elucidate the structural determinants of their biological functions.
Comparative Analysis of Biological Activities
The biological effects of this compound and its analogues are diverse. The following sections compare their performance in key therapeutic areas, supported by quantitative data.
Antifungal Activity
Phthalides have demonstrated significant potential as fungistatic agents. The structure of the phthalide, particularly the substituents on the aromatic ring and the side chain at C-3, plays a crucial role in its antifungal efficacy.
Studies on 3-butyl-6-substituted phthalide derivatives have shown that the introduction of specific groups at the C-6 position can modulate antifungal activity against a range of phytopathogenic fungi. For instance, the introduction of a nitro group (NO₂) at the C-6 position, as seen in 3-butyl-6-nitro-2-benzofuran-1(3H)-one , results in potent activity against fungi like Fusarium solani (FS), Fusarium oxysporum (FO), and Fusarium graminearum (FG).[1] Further substitution with a hydroxyl group at C-5, creating 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one , enhances activity against a different spectrum of fungi, including Botrytis cinerea (BC) and Sclerotinia sclerotiorum (SS).[1]
These findings suggest that electron-withdrawing groups at the C-6 position can significantly enhance antifungal potency, likely by altering the electronic properties of the aromatic ring and its interaction with fungal targets. While direct data for 6-methoxy-3-butylphthalide was not presented in this specific study, the results imply that the electronic nature of the C-6 substituent is a key determinant of activity.
Table 1: Comparative Antifungal Activity (EC₅₀ in µg/mL) of 6-Substituted Phthalide Analogues [1]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 3-butyl-6-nitro-2-benzofuran-1(3H)-one | FS | 6.6 |
| FO | 9.6 | |
| FG | 16.0 | |
| 3-butyl-6-hydroxy-5-nitro-2-benzofuran-1(3H)-one | BC | 6.3 |
| PO | 5.9 | |
| VM | 10.0 | |
| SS | 4.5 | |
| AS | 8.4 | |
| Hymexazol (Standard) | Various | >50 |
FS: Fusarium solani, FO: Fusarium oxysporum, FG: Fusarium graminearum, BC: Botrytis cinerea, PO: Pyricularia oryzae, VM: Valsa mali, SS: Sclerotinia sclerotiorum, AS: Alternaria solani
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is a key research area. Phthalide derivatives have shown promise in modulating inflammatory pathways.
The anti-inflammatory effects of methoxyphenolic compounds, a class that includes this compound, have been evaluated in human airway cells.[2] These compounds can inhibit the production of multiple inflammatory mediators such as cytokines (IL-6, IL-8) and chemokines (CCL2, CCL5).[2] While the specific IC₅₀ for this compound was not reported, related methoxyphenols like diapocynin and apocynin showed significant activity, suggesting a class effect.[2]
A study on 3-arylphthalides demonstrated that a dihydroxy-substituted analogue, 3-(2,4-dihydroxyphenyl)phthalide (5a) , strongly inhibited nitric oxide (NO) production in LPS-stimulated microglial (Bv.2) and macrophage (RAW 264.7) cells.[3] This compound also reduced the mRNA expression of pro-inflammatory cytokines IL-1β and IL-6 by 71.38% and 82.64%, respectively, in RAW 264.7 cells.[3] This highlights the potent anti-inflammatory effects conferred by hydroxyl groups on the phthalide scaffold.
Causality Insight: The presence of hydroxyl or methoxy groups can influence a compound's ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways like NF-κB, which is a central regulator of inflammation. The substitution pattern determines the compound's antioxidant potential and its ability to interact with key enzymes in the inflammatory cascade.
Antitumor Activity
The cytotoxic potential of phthalide analogues against various cancer cell lines is an area of active investigation. The structure of the molecule dictates its potency and selectivity.
A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were synthesized and evaluated for their anti-tumor activity.[4] Although not direct phthalide analogues, these compounds contain a 6-methoxynaphthalene moiety, which is structurally related. Compound 9h from this series exhibited potent anti-proliferative activity against several cancer cell lines, with an IC₅₀ of 1.40 µM against HGC-27 gastric cancer cells.[4] Mechanistic studies showed that compound 9h upregulates Nur77 expression and triggers its nuclear export, leading to apoptosis.[4]
Similarly, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing phthalazine moieties were evaluated as c-Met kinase inhibitors.[5] Compound 33 in this series, which features a 6-methoxy group on the quinoline ring, showed a c-Met IC₅₀ of 1.63 nM and potent antitumor activity against H460 cells with an IC₅₀ of 0.055 µM.[5]
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Ring Substitution: The presence of an -OH group on the benzene ring of phthalide derivatives generally has a positive effect on bioactivity.[6] Conversely, methoxy groups, as seen in many active compounds, also contribute significantly to potency, often by improving metabolic stability and membrane permeability.[4][5]
-
Side Chain at C-3: The nature of the substituent at the C-3 position is critical. The presence of a double side chain at C-3 has been shown to result in lower binding and activation properties for PPAR-γ compared to compounds with a single chain.[6]
-
Lipophilicity: While important, lipophilicity is not the sole determinant of activity. For instance, in one study on antifungal phthalides, a compound with a double bond showed high biological activity despite having a polarity similar to a less active methoxy-containing analogue, suggesting that molecular structure and potential for steric hindrance also play key roles.[7]
Visualization of Structures and Workflows
To better understand the relationships discussed, the following diagrams illustrate the core phthalide structure and a standard experimental workflow.
Caption: General structure of phthalides and key modification sites.
Caption: Standard workflow for the MTT cytotoxicity assay.
Experimental Methodologies
The protocols described below are foundational for assessing the biological activities discussed in this guide. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HGC-27, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Add 100 µL of each concentration to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
Principle: A standardized suspension of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines. Adjust the suspension to a concentration of approximately 1-5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The biological activity of this compound and its analogues is profoundly influenced by their chemical structure. Structure-activity relationship studies reveal that modifications to the aromatic ring and the C-3 position of the phthalide core are key strategies for enhancing potency and tuning selectivity. Specifically, the introduction of hydroxyl and nitro groups can significantly boost anti-inflammatory and antifungal activities, respectively. While the methoxy group at the C-6 position is a feature of many bioactive compounds, a systematic comparison with hydroxyl, halogen, and other functional groups at the same position is necessary to fully delineate its role. The experimental frameworks provided here offer a robust starting point for researchers to conduct such comparative evaluations and unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, Synthesis and Antifungal Activities of 6-Substituted 3-Butylphthalide Derivatives against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 6-Methoxyphthalide Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-methoxyphthalide derivatives, a class of compounds rooted in the isobenzofuran-1(3H)-one scaffold. While comprehensive SAR studies focusing exclusively on the this compound core are emergent, by examining structurally related analogs and key substitutions, we can distill critical insights to guide future drug discovery efforts. This guide synthesizes findings from anticancer, neuroprotective, and antimicrobial research to build a predictive framework for designing novel therapeutic agents.
The this compound Scaffold: A Privileged Core
The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is a recurring motif in numerous biologically active natural products and synthetic compounds.[1][2] The introduction of a methoxy group at the 6-position significantly influences the molecule's electronic and steric properties, often enhancing its therapeutic potential. This guide will dissect the impact of substitutions at various positions on the this compound ring system, drawing comparisons with closely related chemical classes to illuminate key SAR principles.
Decoding the Structure-Activity Landscape
Our analysis of the SAR of this compound derivatives is structured around key modification points on the phthalide ring. The following sections will compare the effects of these modifications on different biological activities, supported by experimental data from the literature.
The Critical Role of C-3 Substitutions
The C-3 position of the phthalide ring is a primary site for chemical modification and has been shown to be a critical determinant of biological activity.
Anticancer Activity:
A study on C-3 functionalized isobenzofuran-1(3H)-ones revealed that the nature of the substituent at this position is pivotal for cytotoxicity against cancer cell lines.[2] While the specific compounds in this study lacked the 6-methoxy group, the general principles can be extrapolated. For instance, derivatives with an acetylated phenolic group at C-3 demonstrated significant inhibitory activity against lymphoma (U937) and myeloid leukemia (K562) cell lines.[2]
| Compound ID | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | 3-(1-(4-acetoxy-3-methoxyphenyl)ethylidene) | K562 | 2.79 | [2] |
| 18 | 3-(1-(2-acetoxyphenyl)ethylidene) | K562 | 1.71 | [2] |
| Etoposide | (Positive Control) | K562 | >10 | [2] |
Neuroprotective and Other Activities:
In the context of neuroprotection, derivatives of the related 6-amino-3-n-butylphthalide have shown promise in models of ischemic stroke.[3] This suggests that alkyl or more complex side chains at the C-3 position of a 6-substituted phthalide can confer neuroprotective effects.
The Influence of Aromatic Ring Substituents (C-4, C-5, and C-7)
Modifications on the benzene ring of the phthalide core, in addition to the defining 6-methoxy group, fine-tune the biological activity.
Antioxidant and Cytotoxic Effects:
A novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from a fungus, demonstrated potent antioxidant activity.[4] This compound, a close analog of our core structure, highlights the importance of hydroxyl and methyl groups on the aromatic ring. The presence of hydroxyl groups can contribute to radical scavenging, a mechanism relevant in both anticancer and neuroprotective contexts.
| Compound | Structure | DPPH Radical Scavenging (EC50, µM) | Reference |
| 1 | 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | [4] |
| 4 | 4,5,6-trihydroxy-7-methylphthalide | 5 | [4] |
These findings suggest that the interplay of methoxy and hydroxy groups on the phthalide ring is a key determinant of antioxidant potential.
Comparative Analysis with Structurally Related Scaffolds
To further elucidate the SAR of this compound derivatives, it is instructive to compare them with structurally similar compounds where the 6-methoxy substituent has been studied in detail.
6-Methoxybenzofuranones and 6-Methoxynaphthalenes
Studies on 6-methoxy substituted benzofuranones and naphthalenes have provided valuable insights into the role of this functional group in conferring antimicrobial and anticancer properties.
Antimicrobial Activity:
A novel synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, exhibited significant antibacterial activity against MRSA and P. aeruginosa.[5] This highlights the potential of the 6-methoxy group in conjunction with a larger aromatic system to generate potent antimicrobial agents. Similarly, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have shown significant antibacterial and antifungal activities.[6]
Anticancer Activity:
In the realm of anticancer research, methoxyflavone analogs bearing a C6-methoxy group have been extensively studied.[7] The position of the methoxy group on the flavonoid scaffold is critical for cytotoxic activity, with the C6 and C7 positions playing key roles.[7] This underscores the importance of the substitution pattern on the aromatic ring system for anticancer efficacy.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of isobenzofuran-1(3H)-one derivatives are provided below.
General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones
A general and efficient method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones involves the condensation of an appropriate phthalic anhydride with a suitable nucleophile.
Example Protocol for Condensation Reaction:
-
To a solution of 6-methoxyphthalic anhydride (1 mmol) in a suitable solvent (e.g., dry toluene), add the desired Grignard reagent or other carbon nucleophile (1.2 mmol) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted-6-methoxyphthalide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[8]
Visualizing the Structure-Activity Relationship
To conceptualize the key SAR takeaways, the following diagram illustrates the influence of various substituents on the biological activity of the phthalide core.
Caption: Key structural features influencing the biological activity of this compound derivatives.
Conclusion and Future Directions
This guide consolidates the current understanding of the structure-activity relationships of this compound derivatives by drawing parallels with closely related chemical structures. The available data strongly suggest that the 6-methoxy group is a favorable substituent for enhancing biological activity, particularly in the realms of anticancer and antimicrobial applications. The C-3 position emerges as a critical locus for modification to modulate potency and selectivity. Furthermore, substitutions on the aromatic ring, such as additional hydroxyl groups, can introduce beneficial antioxidant properties.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. By varying substituents at the C-3, C-4, C-5, and C-7 positions and assessing their impact on a specific biological target, a more precise and predictive SAR model can be constructed. Such endeavors will undoubtedly accelerate the development of novel and effective therapeutics based on this promising scaffold.
References
- 1. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hybrids of 6-amino-3-n-butylphthalide and neuroprotective groups against ischemic stroke - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 6-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxyphthalide
This compound, a lactone derivative of phthalic acid, serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its structural motif is present in various natural products and synthetic pharmaceuticals, making the development of efficient and economical synthetic routes a significant area of research in medicinal and process chemistry. This guide will explore and compare several prominent synthetic strategies, providing the necessary data and insights for researchers to select the most appropriate method for their specific needs.
Synthetic Route 1: Catalytic Hydrogenation of 3-Methoxyphthalic Anhydride
This widely utilized method involves the selective reduction of one of the carbonyl groups of 3-methoxyphthalic anhydride. The choice of catalyst and reaction conditions is paramount to achieving high selectivity and yield.
Mechanistic Rationale
The catalytic hydrogenation of phthalic anhydrides to their corresponding phthalides is a well-established transformation. The reaction proceeds via the addition of hydrogen across one of the carbonyl double bonds, followed by intramolecular cyclization. The selectivity for the desired 6-methoxy isomer is dictated by the electronic and steric influences of the methoxy group on the anhydride ring. Noble metal catalysts, such as palladium and platinum, are often employed, although nickel-based catalysts have also shown considerable efficacy.[1]
Experimental Protocol:
-
Catalyst Preparation: A supported catalyst, such as 5% Pd/C, is typically used.
-
Reaction Setup: A high-pressure autoclave is charged with 3-methoxyphthalic anhydride, a suitable solvent (e.g., γ-butyrolactone), and the catalyst.[1]
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas (e.g., 4.0 MPa). The reaction mixture is then heated (e.g., to 140 °C) and stirred vigorously for a specified time (e.g., 1 hour).[1]
-
Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.
Causality Behind Experimental Choices:
-
Solvent: γ-Butyrolactone is often chosen as a solvent due to its high boiling point and ability to dissolve both the starting material and the product, facilitating a homogeneous reaction.[1]
-
Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and selectivity in hydrogenation reactions. Nickel-based catalysts can be a more cost-effective alternative.[1][2]
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions, such as over-reduction to the corresponding diol.
Synthetic Route 2: Organometallic Routes
Organometallic reagents, particularly Grignard and organolithium reagents, offer a powerful alternative for the synthesis of phthalides. These methods often involve the reaction of an organometallic compound with a suitable phthalic acid derivative.
Mechanistic Rationale
Grignard reagents (RMgX) are potent nucleophiles that readily attack carbonyl groups.[3][4] In the context of this compound synthesis, a plausible route involves the reaction of a Grignard reagent with a derivative of 3-methoxyphthalic acid, such as an ester or an amide. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.[5] For instance, reaction with an ester would involve two additions of the Grignard reagent to form a tertiary alcohol.[5] A more controlled approach might involve the use of a Weinreb amide or a similar derivative to stop the reaction at the ketone stage, which can then be reduced and cyclized.
An alternative organometallic approach involves the directed ortho-metalation of a protected 3-methoxyphenol, followed by reaction with an appropriate electrophile. For example, lithiation of a protected 3-methoxyphenol at the 2-position, followed by transmetalation to an organozinc compound and subsequent palladium-catalyzed acylation, can yield a precursor that can be cyclized to this compound.[6]
Experimental Protocol (Illustrative Example via a Grignard Reaction):
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting an appropriate alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[3]
-
Reaction with Substrate: The prepared Grignard reagent is then added dropwise to a solution of a suitable 3-methoxyphthalic acid derivative (e.g., dimethyl 3-methoxyphthalate) at low temperature.
-
Quenching and Work-up: The reaction is quenched with a proton source, such as aqueous ammonium chloride. The organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water. Therefore, all glassware and solvents must be scrupulously dried.[4]
-
Low Temperature: The addition of the Grignard reagent is typically carried out at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side reactions.
-
Substrate Choice: The choice of the phthalic acid derivative is critical. Esters can lead to double addition, while more controlled electrophiles like Weinreb amides can allow for the formation of a ketone intermediate.[5]
Comparative Analysis of Synthetic Routes
| Parameter | Catalytic Hydrogenation | Organometallic Routes |
| Starting Materials | 3-Methoxyphthalic Anhydride | 3-Methoxyphthalic Acid Derivatives, Protected 3-Methoxyphenol |
| Key Reagents | H₂, Pd/C or Ni catalyst[1][2] | Grignard reagents, Organolithium reagents, Pd catalysts[3][6] |
| Reaction Conditions | High pressure, elevated temperature[1] | Anhydrous, often low temperature |
| Reported Yield | Can be high (e.g., >95%)[1] | Variable, dependent on substrate and specific method |
| Selectivity | Generally high for the desired isomer | Can be an issue, may require directing groups |
| Scalability | Well-suited for large-scale production | Can be challenging due to the need for anhydrous conditions and handling of reactive reagents |
| Safety Considerations | Handling of flammable hydrogen gas under pressure | Handling of highly reactive and pyrophoric organometallic reagents |
| Cost-Effectiveness | Potentially lower cost, especially with non-precious metal catalysts | Can be more expensive due to the cost of organometallic reagents and anhydrous solvents |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher or organization, including scale, cost, and available equipment.
-
For large-scale, industrial production , catalytic hydrogenation of 3-methoxyphthalic anhydride is often the preferred method due to its high yields, selectivity, and scalability. The use of cost-effective nickel catalysts can further enhance its economic viability.[1][2]
-
For laboratory-scale synthesis and the exploration of structural analogs , organometallic routes offer greater flexibility. While they may present challenges in terms of handling and scalability, they provide access to a wider range of derivatives through the variation of the organometallic reagent. The use of directed metalation techniques can also offer exquisite control over regioselectivity.[6]
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the most appropriate synthetic strategy to achieve the desired outcome in a safe, efficient, and cost-effective manner.
References
- 1. CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents [patents.google.com]
- 2. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. leah4sci.com [leah4sci.com]
- 4. グリニャール試薬 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 6-Methoxyphthalazine Derivatives and Other Phosphodiesterase 4 (PDE4) Inhibitors
In the landscape of therapeutic drug discovery, the modulation of intracellular signaling pathways offers a fertile ground for intervention in a host of pathological conditions. One such pivotal pathway is regulated by the phosphodiesterase (PDE) enzyme superfamily, with Phosphodiesterase 4 (PDE4) emerging as a critical target for inflammatory and neurological disorders. This guide provides an in-depth technical comparison of a novel class of 6-methoxy-substituted phthalazine derivatives against established PDE4 inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with objective performance data and the experimental frameworks necessary to validate and expand upon these findings.
Introduction to Phosphodiesterase 4 (PDE4) as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that governs a multitude of cellular processes, including inflammation, immune responses, and neuronal signaling.[1][2] By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively terminates cAMP-mediated signaling. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[3] This cascade of events ultimately results in the suppression of pro-inflammatory mediators and modulation of immune cell function, making PDE4 an attractive therapeutic target for conditions like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
The PDE4 Signaling Pathway: A Closer Look
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which stimulates adenylyl cyclase (AC) to convert ATP into cAMP. PDE4 acts as a crucial negative regulator in this pathway. The inhibition of PDE4 disrupts this regulation, leading to sustained cAMP levels and the subsequent activation of anti-inflammatory pathways.
Comparative Analysis of PDE4 Inhibitors
The therapeutic potential of PDE4 inhibition has led to the development of numerous compounds, ranging from non-selective inhibitors to highly specific agents. Here, we compare the in vitro potency of 6-methoxy-1,4-disubstituted phthalazine derivatives with well-characterized PDE4 inhibitors.
| Compound Class/Name | Target | IC50 (nM) | Key Characteristics & References |
| 6-Methoxy-Phthalazine Derivatives | PDE4 | Varies by substitution | Novel class of potent PDE4 inhibitors with potential for improved side-effect profiles.[4][5] |
| Roflumilast | PDE4 (selective) | ~0.2 - 0.9 (isoform dependent) | Approved for the treatment of severe COPD.[6][7] |
| Rolipram | PDE4 (selective) | ~100 - 1000 | Early-generation PDE4 inhibitor; clinical use limited by side effects.[7][8] |
| Theophylline | Non-selective PDE | ~10,000 - 100,000 | Broad-spectrum PDE inhibitor with a narrow therapeutic window.[9] |
Note: IC50 values can vary depending on the specific PDE4 isoform and the assay conditions used. The values presented here are for comparative purposes.
The data indicates that 6-methoxy-phthalazine derivatives represent a promising class of PDE4 inhibitors with potencies that can be modulated by substitutions at the 1 and 4 positions of the phthalazine ring.[4] Their performance, in some cases, is comparable to that of the established selective inhibitor Roflumilast, and significantly more potent than the non-selective inhibitor Theophylline.
Experimental Protocols for In Vitro PDE4 Inhibition Assays
To facilitate the direct comparison of novel compounds like the 6-methoxy-phthalazine derivatives against other inhibitors, standardized in vitro assays are crucial. Below are detailed, step-by-step methodologies for two common assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay
Principle: This assay measures the change in the rotational speed of a fluorescently labeled cAMP (FAM-cAMP) substrate. In solution, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE4 to FAM-AMP, a larger binding agent captures the product, leading to a slower tumbling rate and a higher fluorescence polarization signal. Inhibitors of PDE4 prevent this hydrolysis, thus maintaining a low polarization signal.[10]
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., 6-methoxy-phthalazine derivatives) and a positive control (e.g., Roflumilast) in an appropriate assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Dilute recombinant human PDE4 enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of FAM-cAMP substrate in assay buffer.
-
Prepare the Binding Agent solution as per the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
To the appropriate wells, add 2 µL of the diluted test compounds, positive control, or vehicle (DMSO).
-
Add 10 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 8 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Binding Agent solution to all wells.[10]
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based PDE4 Inhibition Assay
Principle: This homogenous assay utilizes a terbium (Tb)-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor). In the absence of PDE4 activity, the fluorescent cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity and enabling FRET. When PDE4 hydrolyzes the unlabeled cAMP in the sample, the resulting AMP does not compete for antibody binding, thus maintaining a high FRET signal. Conversely, in the presence of active PDE4, the unlabeled cAMP is hydrolyzed, and the fluorescent cAMP analog binds to the antibody, resulting in a low FRET signal. PDE4 inhibitors prevent the hydrolysis of cAMP, thus preserving a high FRET signal.[3]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and a positive control in assay buffer.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in assay buffer.
-
Prepare the cAMP substrate solution in assay buffer.
-
Prepare the TR-FRET detection mix containing the Tb-labeled anti-cAMP antibody and the fluorescently labeled cAMP analog according to the kit manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Add 5 µL of the diluted PDE4 enzyme solution to all wells except the negative control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, and emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
The exploration of 6-methoxy-substituted phthalazine derivatives as PDE4 inhibitors reveals a promising avenue for the development of novel therapeutics for inflammatory diseases. The data presented in this guide, supported by robust experimental protocols, provides a solid foundation for further investigation. Future studies should focus on elucidating the structure-activity relationships within this class of compounds, assessing their selectivity across different PDE4 isoforms, and evaluating their efficacy and safety in preclinical in vivo models. The ultimate goal is to identify lead candidates with superior therapeutic indices compared to existing PDE4 inhibitors, potentially offering improved treatment options for patients with chronic inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Cross-Validation Guide: HPLC and GC-MS Methods for the Quantification of 6-Methoxyphthalide
This guide provides an in-depth technical comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 6-Methoxyphthalide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for method selection, development, and validation, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a significant chemical entity with applications in various fields, including organic synthesis and as a potential bioactive compound. Accurate and precise quantification of this compound is paramount for ensuring product quality, understanding its pharmacokinetic profile, and for various research applications. The choice of analytical methodology is a critical decision that impacts the reliability and efficiency of its measurement. This guide explores the two most powerful and prevalent analytical techniques, HPLC and GC-MS, for the analysis of this compound, providing a head-to-head comparison of their performance.
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Approach
HPLC is a cornerstone of modern analytical chemistry, particularly well-suited for the analysis of non-volatile or thermally labile compounds.[3] Its versatility in terms of stationary and mobile phases allows for the fine-tuning of separation for a wide array of analytes.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, a reversed-phase HPLC method is a logical starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity.
Experimental Protocol: HPLC-UV Method for this compound
The following protocol is a hypothetical, yet scientifically grounded, starting point for the development of an HPLC method for this compound, based on established methods for similar phthalide compounds.[1][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on typical phthalide absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30:70 acetonitrile:water).
-
For unknown samples, dissolve a known weight in acetonitrile and dilute as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is an exceptionally powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[5] The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry makes it a preferred method for many applications.
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas (the mobile phase) transports the vaporized sample through a long, thin capillary column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Method for this compound
The following protocol is a proposed starting point for a GC-MS method for this compound, drawing from established methods for other phthalides.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve in the chosen solvent and dilute to a concentration within the calibration range.
Method Validation: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The following table provides a comparative summary of the expected validation parameters for the HPLC and GC-MS methods for this compound, based on the ICH Q2(R2) guidelines.[6][9]
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Causality |
| Specificity/Selectivity | High. Demonstrated by baseline separation from impurities and matrix components. DAD can confirm peak purity. | Very High. Chromatographic separation is complemented by the high specificity of mass detection. Co-eluting peaks can often be resolved by their unique mass spectra. | The ability to unequivocally assess the analyte in the presence of other components is crucial for accurate quantification.[6] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship between concentration and response is essential for accurate quantification over a defined range. |
| Range | Typically in the µg/mL to mg/mL range. | Can extend to the ng/mL range, depending on the instrument's sensitivity. | The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[1] |
| Accuracy (% Recovery) | 98-102% | 98-102% | Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations.[6] |
| Precision (%RSD) | < 2% (Repeatability and Intermediate Precision) | < 2% (Repeatability and Intermediate Precision) | Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] |
| Limit of Detection (LOD) | ng/mL range. | pg/mL to ng/mL range. | LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | µg/mL range. | ng/mL range. | LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High. Small variations in mobile phase composition, pH, and temperature should not significantly affect the results. | High. Small variations in oven temperature ramp rate, flow rate, and inlet temperature are generally well-tolerated. | Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] |
Cross-Validation Protocol: Bridging the Methodologies
Cross-validation is performed to demonstrate that two different analytical methods are suitable for the same intended purpose and provide comparable results.[3]
Experimental Design
-
Sample Selection: Prepare a set of at least 6 samples of this compound at three different concentration levels (low, medium, and high) spanning the expected analytical range. These can be prepared by spiking a blank matrix or by using well-characterized in-house reference materials.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Analysis:
-
Calculate the mean and relative standard deviation (RSD) for the triplicate measurements for each sample and each method.
-
Compare the mean values obtained by the two methods for each sample using a statistical test, such as a t-test or by calculating the percentage difference.
-
Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined. A common approach is to set a limit for the percentage difference between the mean results of the two methods, for example, ±15%.
Visualizing the Workflows
HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for this compound.
Cross-Validation Logical Flow
Caption: Logical flow of the cross-validation process.
Conclusion: Selecting the Optimal Method for Your Application
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the application.
-
HPLC-UV is a robust, versatile, and widely accessible technique. It is particularly advantageous when dealing with complex matrices or when the analyte may be thermally labile. Its lower sensitivity compared to GC-MS may be a limiting factor for trace analysis.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for unambiguous identification. However, it requires the analyte to be volatile and thermally stable.
The cross-validation of these two methods provides a high degree of confidence in the analytical data generated, ensuring the interchangeability of the methods and the reliability of the results, which is a critical aspect in a regulated environment.
References
- 1. youtube.com [youtube.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Characterization of Synthesized 6-Methoxyphthalide
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical intermediates and materials science, the unambiguous confirmation of a molecule's identity and purity is paramount. The biological activity and physical properties of a compound are intrinsically linked to its precise chemical structure. This guide provides a comprehensive, technically-grounded framework for the characterization of synthesized 6-Methoxyphthalide (C₉H₈O₃), a key building block in various organic syntheses.
This document moves beyond a simple recitation of protocols. It delves into the causality behind the selection of analytical techniques, offers a comparative perspective against a potential isomeric impurity, and provides the detailed methodologies necessary for researchers to establish a self-validating system for quality control in their own laboratories.
Context: Synthesis and Potential Impurities
To appreciate the nuances of characterization, one must first understand the synthetic context. A common route to this compound involves the reduction of a precursor like 2-carboxy-5-methoxybenzoic acid. The reagents and intermediates in any chosen synthetic path can become sources of impurities.[1] Potential impurities may include unreacted starting materials, byproducts from side reactions, or isomeric variants such as 5-Methoxyphthalide, which can arise from impurities in the initial reagents.[2] Therefore, a robust analytical workflow must not only confirm the presence of the desired product but also definitively exclude these potential contaminants.
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subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; "Start" [label="Starting Material\n(e.g., 2-carboxy-5-methoxybenzoic acid)", shape=ellipse, fillcolor="#FBBC05"]; "Reaction" [label="Chemical Transformation\n(e.g., Reduction)"]; "Crude" [label="Crude this compound"]; "Purification" [label="Purification\n(e.g., Column Chromatography[3], Recrystallization)"]; "Final" [label="Purified Product", shape=ellipse, fillcolor="#34A853"];
}
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Analysis" [label="Characterization\n(Identity & Purity)", shape=ellipse, fillcolor="#4285F4"]; }
"Final" -> "Analysis" [style=dashed, label="Sample"]; } caption { label = "Figure 1: Generalized workflow from synthesis to analysis."; fontsize = 10; } enddot Figure 1: Generalized workflow from synthesis to analysis.
Part 1: Unambiguous Identity Confirmation
The first critical step is to confirm that the synthesized molecule is indeed this compound. A multi-technique approach is non-negotiable for achieving the highest degree of confidence.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Why it's done: Mass spectrometry provides the molecular weight of the compound, serving as the initial checkpoint for identity. For this compound (C₉H₈O₃), the expected monoisotopic mass is approximately 164.047 g/mol .[4]
Expected Result: A high-resolution mass spectrum should show a prominent ion peak corresponding to [M+H]⁺ at m/z 165.0546 or [M+Na]⁺ at m/z 187.0365. The observed mass should be within a few parts per million (ppm) of the theoretical value.
Limitation: MS alone cannot distinguish between isomers. For instance, 5-Methoxyphthalide and 7-Methoxyphthalide have the exact same molecular weight and would be indistinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Why it's done: NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, we expect to see distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the lactone ring, and the methoxy (-OCH₃) protons.
-
¹³C NMR: Reveals the number and type of carbon atoms. Key signals will include those for the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, and the methoxy carbon. The chemical shift of the methoxy carbon can be particularly indicative of its position on the aromatic ring.[5]
Table 1: Expected NMR Data for this compound in CDCl₃
| Technique | Expected Chemical Shift (δ, ppm) | Signal Description |
|---|---|---|
| ¹H NMR | ~7.8-7.9 | Aromatic H (doublet) |
| ~7.2-7.3 | Aromatic H (doublet of doublets) | |
| ~7.0-7.1 | Aromatic H (doublet) | |
| ~5.3 | Methylene (-CH₂-) H (singlet) | |
| ~3.9 | Methoxy (-OCH₃) H (singlet) | |
| ¹³C NMR | ~170 | Carbonyl (C=O) |
| ~150-120 | Aromatic Cs | |
| ~115-105 | Aromatic Cs | |
| ~70 | Methylene (-CH₂-) C |
| | ~56 | Methoxy (-OCH₃) C |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Why it's done: IR spectroscopy identifies the characteristic functional groups present in the molecule. It's a rapid and reliable method to confirm the presence of key structural motifs.
Expected Result: The IR spectrum of this compound should display strong absorption bands indicative of:
-
~1760 cm⁻¹: A strong C=O stretch, characteristic of a five-membered lactone (γ-lactone).
-
~1250-1050 cm⁻¹: C-O stretching vibrations from the ether and lactone functionalities.
-
~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.
Part 2: Rigorous Purity Assessment
Once identity is confirmed, the next step is to quantify the purity of the synthesized batch.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Why it's done: HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries.[7] It separates the main compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that component.
Methodology: A reversed-phase HPLC method using a C18 column is typically effective for phthalide derivatives.[8][9] Detection is commonly performed using a UV detector at a wavelength where the analyte has strong absorbance, such as 230 nm.[10]
Data Interpretation: A pure sample of this compound will show a single major peak. Purity is often expressed as "area percent," calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. For research-grade material, purity should typically exceed 98%.
Melting Point Analysis: A Classic Indicator
Why it's done: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This provides a simple, low-cost, yet effective assessment of purity.
Expected Result: Pure this compound should have a sharp melting point. A broad melting range (e.g., > 2°C) suggests the presence of impurities.
Table 2: Purity Assessment Comparison
| Parameter | High Purity Sample (>99%) | Impure Sample (~90%) |
|---|---|---|
| HPLC (Area %) | One major peak, >99% | Main peak ~90%, multiple smaller peaks |
| Melting Point | Sharp, narrow range (e.g., 96-97°C) | Depressed and broad range (e.g., 90-95°C) |
Part 3: Comparative Analysis - Distinguishing this compound from its Isomer, 5-Methoxyphthalide
To illustrate the power of this multi-technique approach, let's consider the challenge of distinguishing our target compound from a potential isomeric impurity, 5-Methoxyphthalide. Both have the same mass and similar functional groups, making them challenging to differentiate without careful analysis.
dot graph "analytical_decision_tree" { layout="dot"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Start" [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry\n(m/z = 164.047)"]; "Isomer_Question" [label="Isomer Possible?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="¹H & ¹³C NMR\n(Check Aromatic Pattern)"]; "HPLC" [label="HPLC Analysis\n(Check Retention Time)"]; "ID_6" [label="Identity Confirmed:\nthis compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ID_5" [label="Identity is:\n5-Methoxyphthalide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "MS"; "MS" -> "Isomer_Question"; "Isomer_Question" -> "NMR" [label="Yes"]; "NMR" -> "HPLC" [label="Distinguishable Pattern"]; "HPLC" -> "ID_6" [label="Matches Standard"]; "NMR" -> "ID_5" [label="Different Pattern"]; } caption { label = "Figure 2: Decision workflow for isomer differentiation."; fontsize = 10; } enddot Figure 2: Decision workflow for isomer differentiation.
The key differentiator lies in the substitution pattern on the aromatic ring, which is most definitively revealed by NMR spectroscopy.
-
¹H NMR Distinction: The splitting patterns (coupling) of the aromatic protons will be different.
-
This compound: Exhibits a more complex pattern due to the specific arrangement of the three adjacent aromatic protons.
-
5-Methoxyphthalide: Often shows a simpler, more symmetrical pattern in the aromatic region.
-
-
HPLC Distinction: Due to subtle differences in polarity, the two isomers will likely have different retention times under the same HPLC conditions. Co-injection with an authentic standard of this compound is the definitive way to confirm peak identity.
Table 3: Comparative Analytical Data: this compound vs. 5-Methoxyphthalide
| Technique | This compound | 5-Methoxyphthalide (Potential Impurity) | Key Differentiator |
|---|---|---|---|
| Mass (m/z) | 164.047 | 164.047 | None |
| ¹H NMR (Aromatic) | Distinct pattern for 3 adjacent protons | Different, often more symmetric pattern | Aromatic proton splitting pattern |
| HPLC (RT) | Retention Time 'X' | Retention Time 'Y' (likely Y ≠ X) | Retention Time |
| Melting Point | ~96-97°C | ~151-153°C | Significant difference in melting point |
This comparative analysis underscores why no single technique is sufficient. It is the convergence of evidence from MS, NMR, IR, and HPLC that provides an unshakeable confirmation of both identity and purity, ensuring the reliability of the synthesized material for downstream applications.
Appendix: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 HPLC or equivalent.[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v).[8] A small amount of acid (e.g., 0.1% perchloric or phosphoric acid) may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 230 nm.[10]
-
Sample Preparation: Dissolve ~1 mg of the synthesized product in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Run the sample and integrate all peaks. Calculate the area percent of the main peak.
Protocol 2: NMR Spectroscopy
-
System: Bruker 400 MHz NMR spectrometer or equivalent.[11]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Typically 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans will be required for a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks (for ¹H NMR). Reference the spectrum to the TMS signal.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methoxyisobenzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxy-2,3-dihydro-1-benzofuran-3-one | C9H8O3 | CID 585368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. opus.govst.edu [opus.govst.edu]
- 8. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 9. scispace.com [scispace.com]
- 10. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Physicochemical Analysis of Phthalide and its Structural Isomer 2(3H)-Benzofuranone
In the landscape of heterocyclic chemistry and drug development, subtle variations in molecular architecture can lead to profound differences in physical and chemical behavior. This guide provides a detailed comparative analysis of the physicochemical properties of two key structural isomers: Phthalide (also known as 1(3H)-isobenzofuranone) and 2(3H)-Benzofuranone (Coumaranone). Both compounds share the molecular formula C₈H₆O₂, but their distinct atomic arrangements give rise to unique properties that are critical for their application in synthesis, materials science, and pharmacology.[1][2]
This analysis is grounded in experimental data and established chemical principles, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing these important lactones.
Structural Overview
Before delving into their properties, it is essential to visualize the structural differences between these isomers. Phthalide is a γ-lactone featuring a five-membered lactone ring fused to a benzene ring.[3] In contrast, 2(3H)-Benzofuranone also has a five-membered lactone ring fused to a benzene ring, but the positions of the carbonyl group and the ethereal oxygen are different, leading to a different ring fusion and electronic distribution.
Diagram 1: Chemical Structures of Phthalide and 2(3H)-Benzofuranone
Caption: Molecular structures of Phthalide and 2(3H)-Benzofuranone.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of Phthalide and 2(3H)-Benzofuranone, compiled from various reputable sources.
| Property | Phthalide | 2(3H)-Benzofuranone | Rationale for Differences |
| Molecular Weight ( g/mol ) | 134.13 | 134.13 | Identical molecular formula. |
| Melting Point (°C) | 71-75[4][5][6] | 49-51[7][8] | The more symmetrical structure of phthalide allows for more efficient crystal packing, resulting in a higher melting point. |
| Boiling Point (°C) | 290[1][4][9] | 248-250[7][8] | Phthalide's higher polarity and potential for stronger dipole-dipole interactions lead to a higher boiling point. |
| Water Solubility | Sparingly soluble in cold water, soluble in hot water.[4] | Soluble (3.8 g/L at 30°C).[7] | The position of the carbonyl and ether linkages in 2(3H)-Benzofuranone may allow for more favorable interactions with water molecules. |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and slightly in chloroform and methanol.[3][4] | Soluble in various organic solvents. | Both molecules possess aromatic and polar functionalities, leading to good solubility in a range of organic solvents. |
| pKa | No distinct acidic or basic character under normal conditions. | No distinct acidic or basic character under normal conditions. | The lactone functionality does not typically exhibit significant acidity or basicity. |
| Appearance | White crystalline powder or solid.[3][10][11] | White to yellow-orange crystalline powder.[7] | Minor differences in electronic structure and potential for trace impurities can affect the color. |
In-Depth Discussion of Property Differences
Melting and Boiling Points: The significant difference in melting and boiling points between the two isomers can be attributed to differences in their molecular symmetry and polarity. Phthalide has a more compact and rigid structure, which may contribute to a more stable crystal lattice and thus a higher melting point. The higher boiling point of phthalide suggests stronger intermolecular forces, likely due to a larger dipole moment compared to 2(3H)-Benzofuranone.
Solubility: While both compounds are sparingly soluble in water, 2(3H)-Benzofuranone exhibits slightly better solubility.[7] This could be due to the specific arrangement of its polar groups, which may facilitate more effective hydrogen bonding with water molecules. Phthalide is noted to be soluble in hot water, indicating that the dissolution process is endothermic and entropy-driven.[4] Both isomers are generally soluble in common organic solvents like alcohols and ethers, which is expected given their organic nature.[3][4]
Experimental Protocols for Property Determination
To ensure the reproducibility and accuracy of these physicochemical data, standardized experimental protocols are essential. Below are detailed methodologies for determining key properties.
1. Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.[12][13]
Diagram 2: Workflow for Melting Point Determination
References
- 1. Phthalide - Wikipedia [en.wikipedia.org]
- 2. 2(3H)-Benzofuranone | C8H6O2 | CID 68382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalide CAS#: 87-41-2 [m.chemicalbook.com]
- 4. Phthalide [chembk.com]
- 5. Phthalide, 98+% | Fisher Scientific [fishersci.ca]
- 6. Phthalide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. benzofuranone | CAS#:553-86-6 | Chemsrc [chemsrc.com]
- 9. phthalide [stenutz.eu]
- 10. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. westlab.com [westlab.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxyphthalide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide offers essential safety and logistical information for the handling of 6-Methoxyphthalide, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: Hazard Profile of this compound
Before detailing personal protective equipment (PPE) protocols, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
While specific toxicological data for this compound is not extensively documented, the safety data for its parent compound, Phthalide, corroborates these warnings and provides a solid foundation for our recommended safety protocols.[1][2]
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is fundamental to the selection of appropriate PPE.[3] The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.
| Activity | Required Personal Protective Equipment |
| Weighing and Dispensing (Solid) | - Safety Goggles with side shields- Nitrile or Neoprene Gloves- Laboratory Coat- N95 Respirator (if not in a ventilated enclosure) |
| Solution Preparation & Handling | - Safety Goggles with side shields- Nitrile or Neoprene Gloves- Laboratory Coat |
| Accidental Spill Cleanup | - Safety Goggles with side shields- Nitrile or Neoprene Gloves- Laboratory Coat- N95 Respirator |
Given that this compound is a known eye irritant, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Enhanced Precaution: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
The choice of gloves is critical to prevent dermal absorption. For handling this compound and other aromatic compounds, the following glove types are recommended:
-
Nitrile Gloves: Offer good resistance to a range of chemicals and are a common choice for laboratory work.[4][5]
-
Neoprene Gloves: Provide excellent protection against acids, bases, and many organic solvents.[5]
Crucial Glove Usage Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures.[6]
-
Proper Removal: Avoid skin contact with the contaminated exterior of the glove during removal.
-
Immediate Replacement: If gloves are splashed with this compound, remove and replace them immediately.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2]
A standard laboratory coat is sufficient for most procedures involving this compound. However, for large-scale operations or situations with a high risk of contamination, consider using a disposable gown. All protective clothing should be laundered separately from personal clothing.[2]
While this compound is a solid at room temperature, dust generation during weighing and handling is a primary concern.
-
Engineering Controls: Whenever possible, handle solid this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.[1]
-
Respiratory Equipment: If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved N95 respirator or a full-face respirator should be used.[1][3]
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: A workflow diagram illustrating the safe handling of this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include clear protocols for spills and waste disposal.
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Clear the area of all personnel and inform your laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[2] Gently sweep or vacuum the material into a sealable, labeled container. Do not use air hoses for cleaning.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste.
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations to prevent environmental contamination.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Pathway: All waste containing this compound must be disposed of through your institution's designated hazardous waste management program.[7] Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters both groundbreaking discoveries and the well-being of your team.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
